Dimethyl lauramine oleate
Description
Properties
IUPAC Name |
N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-14H2,1-3H3/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAYBMQDYUVGJ-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015474 | |
| Record name | Dimethyl lauramine oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70321-83-4 | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70321-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl lauramine oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070321834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl lauramine oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL LAURAMINE OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z20ETG4E17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethyl Lauramine Oleate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure, Properties, and Potential Pharmaceutical Applications of Dimethyl Lauramine Oleate (B1233923).
Introduction
Dimethyl lauramine oleate is a salt formed from the tertiary amine, N,N-dimethyldodecylamine (dimethyl lauramine), and the unsaturated fatty acid, oleic acid. It is a compound of interest in various fields, particularly in the cosmetic industry where it functions as an antistatic, hair conditioning, skin conditioning, and viscosity controlling agent.[1][2][3][4] For drug development professionals and researchers, its amphiphilic nature, potential biocompatibility, and the known biological activities of its constituent parts suggest its potential as a pharmaceutical excipient, particularly in drug delivery systems.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of this compound, with a focus on its relevance to the pharmaceutical sciences.
Chemical Structure and Properties
This compound is the product of an acid-base reaction between the basic tertiary amine, N,N-dimethyldodecylamine, and the acidic carboxylic acid, oleic acid.
Chemical Structure:
The structure combines a cationic head group (the protonated tertiary amine) with two long hydrophobic alkyl chains, one from the lauryl group and one from the oleyl group. This amphiphilic character is central to its surface-active properties.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound and its precursors is provided in Table 1.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₃₂H₆₅NO₂ | [5][6] |
| Molecular Weight | 495.9 g/mol | [5][6] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| N,N-Dimethyldodecylamine (precursor) | ||
| Molecular Formula | C₁₄H₃₁N | [7] |
| Molecular Weight | 213.40 g/mol | [7] |
| Appearance | Clear yellow liquid with a fishlike odor | [7] |
| Boiling Point | 110-112 °C at 3 mm Hg | [8] |
| Melting Range | -4 to +5 °F | [8] |
| Density | 0.775 g/mL | [8] |
| Solubility | Soluble in methanol, ethanol, acetone, isopropanol, chloroform, toluene, carbon tetrachloride, kerosene, white mineral oil, and ethyl ether. Insoluble in water. | [7][8] |
| Oleic Acid (precursor) | ||
| Molecular Formula | C₁₈H₃₄O₂ | |
| Molecular Weight | 282.47 g/mol | |
| Appearance | Pale yellow, oily liquid | |
| Boiling Point | 286 °C at 100 mmHg | |
| Melting Point | 13-14 °C | |
| Density | 0.895 g/mL | |
| Solubility | Insoluble in water; soluble in ethanol, ether, and most organic solvents. |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, established methods for the synthesis of fatty acid-amine salts and their characterization can be readily applied.
Synthesis of this compound
A straightforward acid-base neutralization reaction is the most common method for the synthesis of fatty acid-amine salts.
Representative Protocol:
-
Reactant Preparation: Equimolar amounts of N,N-dimethyldodecylamine and oleic acid are measured.
-
Reaction: The N,N-dimethyldodecylamine is dissolved in a suitable solvent, such as ethanol. The oleic acid is then added dropwise to the amine solution with constant stirring at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by measuring the pH of the solution, which should approach neutrality upon completion.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting this compound can be used as is or further purified by techniques such as column chromatography if necessary, although the salt formation is typically a high-yield reaction.
A general workflow for the synthesis is depicted in the following diagram:
Characterization Techniques
Standard analytical techniques can be employed to confirm the structure and purity of the synthesized this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the long alkyl chains of both the lauryl and oleyl groups, the methyl groups on the nitrogen atom, and the vinyl protons of the oleic acid double bond. The chemical shifts of the protons alpha to the nitrogen and the carboxylic acid would be of particular interest to confirm salt formation.
-
¹³C NMR: The carbon NMR spectrum would provide complementary information on the carbon skeleton of the molecule.
3.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique to determine the molecular weight of the ion pair and to study its fragmentation pattern.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the carboxylic acid O-H stretch from oleic acid and the appearance of a carboxylate anion stretch, along with the characteristic C-N stretches of the amine, would confirm the formation of the salt.
3.2.4. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC could be used to assess the purity of the synthesized compound. A suitable method would need to be developed, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.
Biological Activities and Potential Applications in Drug Development
While research specifically on this compound is limited, the known properties of its constituent molecules and related compounds suggest several potential applications in drug development.
Antimicrobial Activity
The precursor, dimethyl lauramine, is known to have antimicrobial, antibacterial, and fungicidal properties.[8] Tertiary amines and fatty acids can disrupt bacterial cell membranes through electrostatic interactions and by increasing membrane permeability, ultimately leading to cell lysis.[9][10] This suggests that this compound may possess inherent antimicrobial activity, which could be beneficial in topical formulations or as an excipient in antimicrobial drug products.
The proposed mechanism of antimicrobial action is illustrated below:
Drug Delivery Vehicle
The amphiphilic nature of this compound makes it a candidate for use in various drug delivery systems.
4.2.1. Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[11][12][13] this compound, with its surfactant-like properties, could be a key component in SEDDS formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.
4.2.2. Cationic Lipid Nanoparticles for Gene Delivery
Cationic lipids are widely used to form nanoparticles (lipoplexes) that can encapsulate and deliver nucleic acids (like siRNA and miRNA) into cells.[1][14][15][16][17] The positive charge of the cationic lipid interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid, and the lipid tails facilitate passage through the cell membrane. Oleic acid has been shown to enhance the delivery efficacy of such nanoparticles.[1] The structure of this compound, possessing a cationic head group and lipid tails, is analogous to that of cationic lipids used in gene therapy research.
A simplified representation of cellular uptake of a drug-loaded nanoparticle is shown below:
Cytotoxicity
The cytotoxicity of cationic lipids is a critical consideration in their use for drug delivery. While the positive charge is essential for interacting with nucleic acids and cell membranes, it can also lead to toxicity. Studies on related compounds, such as oleylamine (B85491) and oleic acid-modified polymers, have shown that cytotoxicity is a dose-dependent factor that can be modulated by the chemical structure.[8][18][19] Therefore, a thorough evaluation of the cytotoxicity of this compound would be necessary for its application in drug delivery.
Quantitative Data Summary
Quantitative data specifically for this compound in a pharmaceutical context is scarce in the literature. The following table summarizes available data for its precursor, dimethyl lauramine.
| Parameter | Species | Value | Reference |
| Acute Oral LD50 (Dimethyl Lauramine) | Rat (female) | 1200 – 1450 mg/kg bw | [12] |
| Rat (male) | 1890 mg/kg bw | [12] | |
| No-Observed-Effect Level (NOEL) (Dimethyl Lauramine) | Rat (Sprague-Dawley) | 50 mg/kg bw | [12] |
Conclusion
This compound is a versatile compound with established applications in the cosmetics industry. Its chemical structure and the known biological activities of its components suggest significant potential for its use in pharmaceutical sciences, particularly as an excipient in drug delivery systems. Its surfactant properties make it a candidate for SEDDS formulations, while its cationic amphiphilic nature suggests a role in the development of lipid nanoparticles for nucleic acid delivery. Furthermore, its potential antimicrobial properties could be advantageous in certain formulations. However, a significant gap in the literature exists regarding its specific biological activities, detailed characterization, and toxicological profile in a pharmaceutical context. Further research is warranted to fully explore the potential of this compound for drug development and to establish its safety and efficacy in various therapeutic applications.
References
- 1. Enhanced hepatic delivery of siRNA and microRNA using oleic acid based lipid nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic acid-based nanosystems for mitigating acute respiratory distress syndrome in mice through neutrophil suppression: how the particulate size affects therapeutic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of bile salts and a medium chain fatty acid on the physical properties of self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Self-Assembled Oleic Acid-Modified Polyallylamines for Improved siRNA Transfection Efficiency and Lower Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Oleylamine as a beneficial agent for the synthesis of CoFe₂O₄ nanoparticles with potential biomedical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneseo.edu [geneseo.edu]
Synthesis and Purification of Dimethyl Lauramine Oleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Dimethyl lauramine oleate (B1233923), a cationic surfactant with applications in the pharmaceutical and cosmetic industries as an antistatic, conditioning, and viscosity-controlling agent.[1] This document details the chemical principles, experimental protocols, purification strategies, and analytical characterization of the target compound. The synthesis is a two-step process involving the formation of the tertiary amine, N,N-dimethyldodecan-1-amine (Dimethyl lauramine), followed by a neutralization reaction with oleic acid to yield the final oleate salt. While specific quantitative data and analytical spectra for the final product are not extensively available in public literature, this guide consolidates established methodologies for the synthesis of its precursors and related compounds to provide a robust framework for its preparation and characterization.
Introduction
Dimethyl lauramine oleate is the salt formed from the tertiary fatty amine, N,N-dimethyldodecan-1-amine, and the unsaturated fatty acid, oleic acid.[2] Its amphiphilic nature, combining a cationic headgroup with long hydrophobic alkyl chains, imparts desirable surfactant properties. This guide outlines the synthetic pathways to Dimethyl lauramine and its subsequent conversion to the oleate salt, followed by a discussion of purification techniques and analytical methods for characterization.
Synthesis of this compound
The synthesis of this compound is a two-stage process:
-
Synthesis of N,N-dimethyldodecan-1-amine (Dimethyl lauramine): This intermediate can be synthesized via several routes, primarily through the reductive amination of dodecanal (B139956) or the N-alkylation of dodecylamine (B51217).
-
Formation of the Oleate Salt: This is an acid-base neutralization reaction between Dimethyl lauramine and oleic acid.
Experimental Protocols
Two primary methods for the synthesis of N,N-dimethyldodecan-1-amine are presented below.
Method A: Reductive Amination of Dodecylamine with Formaldehyde (B43269) and Formic Acid (Eschweiler-Clarke Reaction)
This classic method involves the methylation of a primary amine using formaldehyde as the source of the methyl groups and formic acid as the reducing agent.
-
Reaction Scheme: CH₃(CH₂)₁₁NH₂ + 2 CH₂O + 2 HCOOH → CH₃(CH₂)₁₁N(CH₃)₂ + 2 CO₂ + 2 H₂O
-
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dodecylamine (1 mole equivalent).
-
Cool the flask in an ice bath and slowly add formic acid (2.2 mole equivalents) with stirring.
-
To this solution, add formaldehyde (37% aqueous solution, 2.2 mole equivalents) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to 80-100°C and reflux for 8-12 hours, monitoring the evolution of carbon dioxide.
-
Cool the reaction mixture to room temperature and make it alkaline by the slow addition of a concentrated sodium hydroxide (B78521) solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude N,N-dimethyldodecan-1-amine.
-
Method B: N-Alkylation of Lauryl Alcohol with Dimethylamine (B145610)
This industrial method involves the reaction of a fatty alcohol with a secondary amine in the presence of a catalyst at elevated temperature and pressure.
-
Reaction Scheme: CH₃(CH₂)₁₀CH₂OH + HN(CH₃)₂ --(Catalyst, Δ, P)--> CH₃(CH₂)₁₁N(CH₃)₂ + H₂O
-
Experimental Protocol:
-
Charge a high-pressure reactor with lauryl alcohol (1 mole equivalent) and a suitable hydrogenation/dehydrogenation catalyst (e.g., copper-based).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen), followed by hydrogen.
-
Introduce dimethylamine (1.1 - 1.5 mole equivalents) into the reactor.
-
Heat the reactor to 180-220°C and pressurize with hydrogen to 10-20 bar.
-
Maintain the reaction under these conditions for 6-12 hours, with continuous monitoring of pressure and temperature. Water is formed as a byproduct and can be removed.
-
After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation under reduced pressure.
-
This step involves a simple acid-base neutralization reaction.
-
Reaction Scheme: CH₃(CH₂)₁₁N(CH₃)₂ + CH₃(CH₂)₇CH=CH(CH₂)₇COOH → [CH₃(CH₂)₁₁NH(CH₃)₂]⁺[CH₃(CH₂)₇CH=CH(CH₂)₇COO]⁻
-
Experimental Protocol:
-
Dissolve N,N-dimethyldodecan-1-amine (1 mole equivalent) in a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a reaction vessel equipped with a stirrer.
-
In a separate vessel, dissolve oleic acid (1 mole equivalent) in the same solvent.
-
Slowly add the oleic acid solution to the amine solution with constant stirring at room temperature. The reaction is typically exothermic.
-
Stir the mixture for 1-2 hours at room temperature to ensure complete salt formation.
-
The final product, this compound, can be isolated by removing the solvent under reduced pressure.
-
Quantitative Data
Specific reaction yields and purity data for the synthesis of this compound are not extensively reported in publicly available literature. However, based on similar reactions, the following estimations can be made:
| Parameter | Method A (Eschweiler-Clarke) | Method B (N-Alkylation) | Salt Formation |
| Typical Yield | 70-90% | >90% | >95% |
| Purity (Crude) | 85-95% | 90-98% | >98% |
| Key Reactants | Dodecylamine, Formaldehyde, Formic Acid | Lauryl Alcohol, Dimethylamine | N,N-dimethyldodecan-1-amine, Oleic Acid |
| Catalyst | None | Copper-based | None |
| Temperature | 80-100°C | 180-220°C | Room Temperature |
| Pressure | Atmospheric | 10-20 bar | Atmospheric |
Note: The data presented in this table are estimates based on general chemical principles and may vary depending on specific reaction conditions and scale.
Purification of this compound
The purification of this compound primarily focuses on removing unreacted starting materials (N,N-dimethyldodecan-1-amine and oleic acid) and any side products from the synthesis of the amine intermediate.
Purification Strategies
-
Recrystallization: This technique can be employed if the product is a solid at room temperature. A suitable solvent system would be one in which the oleate salt has high solubility at an elevated temperature and low solubility at room temperature.
-
Liquid-Liquid Extraction: To remove excess unreacted amine or acid, a series of extractions can be performed. Washing the crude product dissolved in a non-polar solvent with a slightly acidic aqueous solution can remove residual amine, while a wash with a slightly basic aqueous solution can remove residual oleic acid.
-
Column Chromatography: Due to the basic nature of the amine precursor, standard silica (B1680970) gel chromatography can be challenging, often leading to product streaking and poor separation. The use of a deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or an amine-functionalized silica stationary phase is recommended. A typical solvent system would be a gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Experimental Protocol for Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase, such as silica gel treated with triethylamine or a commercially available amine-functionalized silica.
-
Eluent System: A common eluent system is a gradient of methanol in dichloromethane. The optimal gradient will depend on the polarity of the impurities.
-
Column Packing: Pack the column with the selected stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Run the gradient, collecting fractions and monitoring the separation using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the long alkyl chains of both the lauramine and oleate moieties, the N-methyl protons of the lauramine, and the vinyl protons of the oleate double bond. |
| ¹³C NMR | Resonances corresponding to the carbons of the alkyl chains, the N-methyl groups, the carboxylate carbon, and the olefinic carbons. |
| FTIR | Broad absorption band for the N-H⁺ stretch of the ammonium (B1175870) salt, characteristic C-H stretching and bending vibrations for the alkyl chains, and a strong absorption for the carboxylate (COO⁻) group. |
| GC-MS | Analysis of the precursor N,N-dimethyldodecan-1-amine can be performed to confirm its purity before salt formation. Direct analysis of the salt by GC-MS may be challenging due to its low volatility and may require derivatization. |
| Elemental Analysis | Determination of the percentage of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula. |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Workflow
Caption: General purification workflow for this compound.
Conclusion
This technical guide has outlined the synthesis and purification of this compound. The two-step synthesis, involving the formation of N,N-dimethyldodecan-1-amine followed by an acid-base reaction with oleic acid, provides a clear pathway to the target compound. While specific quantitative data and analytical spectra are not widely available, the provided protocols and purification strategies offer a solid foundation for researchers and professionals in the field. Further research to establish and publish detailed analytical data and optimized reaction yields would be a valuable contribution to the scientific community.
References
Spectroscopic Analysis of Dimethyl Lauramine Oleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Dimethyl lauramine oleate (B1233923), a cationic surfactant formed by the neutralization of oleic acid with dimethyl lauramine.[1] Due to the limited availability of direct spectroscopic data for this specific salt, this guide synthesizes predicted spectral characteristics based on the well-documented spectroscopic profiles of its constituent molecules, oleic acid and dimethyl lauramine (N,N-dimethyldodecan-1-amine), and the known spectral changes associated with the formation of alkylammonium carboxylate salts. Detailed experimental protocols for the primary spectroscopic techniques are also provided.
Molecular Structure and Predicted Spectroscopic Behavior
Dimethyl lauramine oleate is an ionic compound with the chemical formula C₃₂H₆₅NO₂ and a molecular weight of approximately 495.9 g/mol . Its structure arises from the proton transfer from the carboxylic acid group of oleic acid to the tertiary amine of dimethyl lauramine, forming a lauryl dimethylammonium cation and an oleate anion. This ionic interaction is the primary determinant of its spectroscopic signature.
Caption: Formation of this compound.
Spectroscopic Analysis
This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The formation of the ammonium (B1175870) carboxylate salt will induce significant shifts in the signals of protons and carbons near the functional groups compared to the free acid and amine.
Predicted ¹H NMR Spectral Data:
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| Oleate Moiety | ||
| Terminal -CH₃ | ~0.88 | Triplet, characteristic of the end of the alkyl chain. |
| -(CH₂)n- | ~1.2-1.4 | Broad multiplet, bulk of the aliphatic chain. |
| -CH₂-CH= | ~2.0 | Multiplet, allylic protons. |
| -CH₂-COO⁻ | ~2.2-2.4 | Triplet, deshielded by the carboxylate group. |
| -CH=CH- | ~5.3 | Multiplet, vinylic protons. |
| Dimethyl Lauramine Moiety | ||
| Terminal -CH₃ | ~0.88 | Triplet, characteristic of the end of the alkyl chain. |
| -(CH₂)n- | ~1.2-1.4 | Broad multiplet, bulk of the aliphatic chain. |
| -CH₂-N⁺H- | ~3.0-3.3 | Multiplet, deshielded by the ammonium group. |
| N⁺H-(CH₃)₂ | ~2.7-3.0 | Singlet, deshielded by the positively charged nitrogen. |
| -N⁺H- | Broad, variable | Position is dependent on solvent and concentration. |
Predicted ¹³C NMR Spectral Data:
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| Oleate Moiety | ||
| Terminal -CH₃ | ~14 | |
| -(CH₂)n- | ~22-34 | |
| -CH₂-COO⁻ | ~34-36 | |
| -CH=CH- | ~130 | |
| -COO⁻ | ~178-182 | Significant downfield shift upon deprotonation. |
| Dimethyl Lauramine Moiety | ||
| Terminal -CH₃ | ~14 | |
| -(CH₂)n- | ~22-32 | |
| -CH₂-N⁺H- | ~58-62 | |
| N⁺H-(CH₃)₂ | ~45-50 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for confirming the formation of the salt. The characteristic vibrational bands of the carboxylic acid and tertiary amine will be replaced by those of the carboxylate and ammonium groups.
Predicted FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment | Notes |
| 3300-2500 | N⁺-H stretch | Broad absorption, indicative of the ammonium group. |
| 3005 | =C-H stretch | Characteristic of the vinylic C-H bonds in the oleate chain. |
| 2955 & 2870 | C-H stretch (asymmetric & symmetric, -CH₃) | |
| 2925 & 2855 | C-H stretch (asymmetric & symmetric, -CH₂) | Intense bands due to the long alkyl chains. |
| 1640-1550 | Carboxylate asymmetric stretch (-COO⁻) | Strong absorption, replaces the C=O stretch of the carboxylic acid. |
| 1470-1380 | Carboxylate symmetric stretch (-COO⁻) | Strong absorption. |
| 1470 | C-H bend (-CH₂) | |
| 722 | C-H rock (- (CH₂)n-) |
The disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹) of oleic acid are key indicators of salt formation.[2][3][4][5][6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation of this compound. The observed spectrum will depend on the ionization technique used.
-
Electrospray Ionization (ESI): This soft ionization technique is likely to show the intact non-covalent complex, with a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 496.9. It may also show peaks for the individual components, the dimethyl lauramine cation at m/z ≈ 214.4 and the oleate anion at m/z ≈ 281.5, depending on the source conditions.[2][3][5][10][11]
-
Electron Ionization (EI): This high-energy technique would likely lead to fragmentation of the molecule. The molecular ion may not be observed. Instead, characteristic fragments of the oleic acid and dimethyl lauramine chains would be expected.
Predicted Mass Spectrometry Data (ESI):
| m/z | Assignment |
| ~496.9 | [this compound + H]⁺ |
| ~214.4 | [Dimethyl lauramine + H]⁺ |
| ~281.5 | [Oleic acid - H]⁻ (in negative ion mode) |
UV-Visible (UV-Vis) Spectroscopy
Neither oleic acid nor dimethyl lauramine possesses significant chromophores that absorb in the 200-800 nm range. Oleic acid has a UV absorption maximum around 185 nm.[12] Aliphatic amines also absorb in the far UV region.[13] The formation of a simple ammonium carboxylate salt is not expected to introduce any new chromophores. Therefore, this compound is predicted to have minimal to no absorbance in the UV-Vis spectrum above 200 nm.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Caption: NMR Spectroscopy Experimental Workflow.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Jeol ECZ) with a proton frequency of at least 400 MHz.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.[14][15][16][17] Given the surfactant nature of the compound, ensuring solubility is key. Sonication may be required for complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire a ¹³C NMR spectrum with proton decoupling (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Assign the chemical shifts of all signals by comparison with expected values and through 2D NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous assignment.
FTIR Spectroscopy
Caption: ATR-FTIR Spectroscopy Experimental Workflow.
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of the viscous this compound directly onto the center of the ATR crystal.[18][19][20][21][22]
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Process the spectrum to identify and label the key absorption bands.
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of methanol (B129727) and water, possibly with a small amount of a volatile acid like formic acid to promote ionization in positive ion mode, or a volatile base like ammonium hydroxide (B78521) for negative ion mode.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes over a suitable m/z range (e.g., 100-1000).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity while minimizing fragmentation of the non-covalent complex.[2][3][5][10][11]
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Compare the observed m/z values with the calculated theoretical values to confirm the identity of the detected species.
UV-Visible Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1800).
Sample Preparation:
-
Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane).[23][24][25] The concentration will depend on the path length of the cuvette, but a starting point could be around 0.1-1 mg/mL.
-
Ensure the solution is clear and free of any particulates.
Procedure:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.
-
Fill a matching quartz cuvette with the sample solution.
-
Place the sample cuvette in the sample beam and record the UV-Vis spectrum, typically from 200 to 800 nm.
Data Analysis:
-
Examine the spectrum for any absorption maxima. As predicted, significant absorbance is not expected in this range.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying noncovalent protein complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A minimal sampling, in-line spectroscopic calibration method for unstable components during ammoniation of fatty acids - Analyst (RSC Publishing) DOI:10.1039/D4AN01051E [pubs.rsc.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Studying noncovalent protein complexes by electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. DE19515821A1 - Visible spectroscopy non-ionic surfactant concentration determining method - Google Patents [patents.google.com]
- 13. scialert.net [scialert.net]
- 14. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. agilent.com [agilent.com]
- 20. ACTTR Inc. - Test and Measure Viscous Substances By FTIR [acttr.com]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. jascoinc.com [jascoinc.com]
- 23. ossila.com [ossila.com]
- 24. web.uvic.ca [web.uvic.ca]
- 25. Surfactants (nonionic) in Extran® Rinse Solutions [sigmaaldrich.com]
A Technical Guide to Dimethyl Lauramine Oleate: Properties, Synthesis, and Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl lauramine oleate (B1233923) is a tertiary amine salt with applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines general methodologies for its synthesis and analysis, and describes its formulation into topical delivery systems. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in drug development and formulation science.
Chemical and Physical Properties
Dimethyl lauramine oleate is the salt formed from the reaction of the tertiary amine, N,N-dimethyldodecan-1-amine (dimethyl lauramine), and the unsaturated fatty acid, (Z)-octadec-9-enoic acid (oleic acid)[1]. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H65NO2 | [2] |
| Molecular Weight | 495.9 g/mol | [2] |
| IUPAC Name | N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid | [2][3] |
| CAS Number | 70321-83-4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Component Compounds | Oleic Acid, Lauryldimethylamine | [3] |
Synthesis and Analysis
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between dimethyl lauramine and oleic acid.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Equimolar amounts of N,N-dimethyldodecan-1-amine (dimethyl lauramine) and (Z)-octadec-9-enoic acid (oleic acid) are measured. The reactants should be of high purity.
-
Solvent Addition: A suitable solvent, such as ethanol (B145695) or isopropanol, is added to a reaction vessel. The choice of solvent depends on the desired reaction conditions and subsequent processing steps.
-
Reaction: The dimethyl lauramine is slowly added to the oleic acid solution with constant stirring. The reaction is typically carried out at room temperature. An exothermic reaction may be observed.
-
Reaction Completion: The reaction is allowed to proceed to completion, which can be monitored by techniques such as titration to confirm the neutralization of the acid.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting product, this compound, is collected. It should be a viscous liquid or a waxy solid at room temperature.
-
Characterization: The final product should be characterized to confirm its identity and purity using analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy to identify the characteristic peaks of the amine salt[4].
Analytical Methods
The purity and concentration of this compound can be determined using various analytical techniques.
Experimental Protocol: Analysis by Titration
This method determines the amine value of the product, which is a measure of the total basic nitrogen content.
-
Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent, such as glacial acetic acid[5].
-
Titrant: A standardized solution of a strong acid, typically 0.1 M perchloric acid in glacial acetic acid, is used as the titrant[5].
-
Titration: The sample solution is titrated with the standardized perchloric acid solution.
-
Endpoint Detection: The endpoint of the titration can be determined potentiometrically using a pH meter with a glass electrode or visually using a suitable indicator such as crystal violet.
-
Calculation: The amine value is calculated based on the volume of titrant consumed and the weight of the sample.
Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and quantification of the component parts of the amine salt after derivatization or for the analysis of related impurities.
-
Sample Preparation: The this compound sample may need to be hydrolyzed back to dimethyl lauramine and oleic acid. The oleic acid can then be derivatized to its methyl ester (FAME) for better volatility.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Data Analysis: The resulting chromatogram and mass spectra are compared to reference standards for identification and quantification.
Applications in Drug Development
Tertiary amines and their salts are prevalent in pharmaceutical products, often used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs)[4][7][8][9]. This compound's surfactant and emulsifying properties make it a candidate for use in topical drug delivery systems, such as creams and lotions[10].
Formulation of a Topical Cream
This compound can act as an emulsifier and texture enhancer in oil-in-water (O/W) cream formulations[10].
Experimental Protocol: Preparation of an Oil-in-Water (O/W) Cream
-
Preparation of the Oil Phase: The oil-soluble components, including the active pharmaceutical ingredient (if oil-soluble) and other excipients like emollients and waxes, are mixed and heated to approximately 70-75°C. This compound would be part of this phase.
-
Preparation of the Aqueous Phase: The water-soluble components, including preservatives, humectants, and any water-soluble active ingredients, are dissolved in purified water and heated to approximately 70-75°C.
-
Emulsification: The oil phase is slowly added to the aqueous phase with continuous high-shear mixing to form a stable emulsion.
-
Cooling: The resulting emulsion is cooled under constant, gentle agitation.
-
Addition of Heat-Sensitive Ingredients: Any heat-sensitive ingredients, such as fragrances or certain APIs, are added when the cream has cooled to below 40°C.
-
Homogenization: The final cream is homogenized to ensure a uniform droplet size and distribution.
-
Quality Control: The final product is tested for its physical properties (pH, viscosity, appearance) and stability.
Conclusion
This compound is a versatile compound with established applications in personal care and potential for use in pharmaceutical formulations. This guide has provided an overview of its fundamental properties and offered generalized protocols for its synthesis, analysis, and formulation. Further research into its specific interactions with various APIs and its impact on drug delivery systems is warranted to fully elucidate its potential in the pharmaceutical field.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Solubility Profile of Dimethyl Lauramine Oleate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lauramine oleate (B1233923) is a cationic surfactant, a salt formed from the tertiary amine, dimethyl lauramine, and the unsaturated fatty acid, oleic acid.[1][2] Its amphiphilic nature, possessing both a polar head group and a nonpolar tail, governs its solubility in various media. This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl lauramine oleate in organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile. Understanding the solubility of this compound is critical for its application in diverse formulations, including cosmetics, drug delivery systems, and industrial products where it functions as an antistatic agent, hair and skin conditioner, and viscosity controller.[3][4]
Data Presentation: Solubility Summary
| Solvent Class | Specific Solvents | Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Ketones | Acetone | Soluble |
| Ethers | Glycol Ethers, Ethyl Ether | Soluble |
| Hydrophobic Solvents | Silicones, Fatty Alcohols, Esters, Mineral Oil, Vegetable Oils, Toluene, Chloroform, Carbon Tetrachloride, Kerosene, White Mineral Oil | Soluble |
| Glycols | General Glycols, Glycerol | Dispersible |
| Aqueous | Water | Insoluble |
This table is compiled from qualitative data sheets and safety assessments. The solubility of Dimethyl Lauramine, a component of this compound, in methanol, ethanol, acetone, isopropanol, chloroform, toluene, carbon tetrachloride, kerosene, white mineral oil, and ethyl ether supports the expected solubility of the oleate salt in these solvents.[5]
Experimental Protocols
Determining the quantitative solubility of this compound in various organic solvents requires systematic experimental procedures. Below are detailed methodologies that can be adapted for this purpose.
Method 1: Isothermal Equilibrium Method (Shake-Flask)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
1. Materials:
- This compound (high purity)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker bath or incubator
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a titration setup.
2. Procedure:
- Prepare a series of vials for each solvent to be tested.
- Add an excess amount of this compound to each vial. The excess solid should be visually apparent.
- Add a known volume of the selected organic solvent to each vial.
- Seal the vials to prevent solvent evaporation.
- Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
- Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
- After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.
- Centrifuge the vials to further separate the undissolved solid from the saturated solution.
- Carefully withdraw a known aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
- Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or titration.
3. Data Analysis:
- Calculate the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
- Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.
Method 2: Potentiometric Titration
For cationic surfactants like this compound, potentiometric titration with a standardized anionic surfactant is a suitable method for quantification, which can be applied to determine solubility.[6]
1. Materials:
- Saturated solution of this compound in the organic solvent of interest (prepared as in the Isothermal Equilibrium Method).
- Standardized solution of an anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS).
- Potentiometric titrator with a surfactant-sensitive electrode or a suitable ion-selective electrode.
- Burette, beaker, and magnetic stirrer.
2. Procedure:
- Take a known volume of the clear, saturated supernatant obtained from the Isothermal Equilibrium Method.
- Place the sample in a beaker and, if necessary, add a suitable solvent to ensure proper electrode function.
- Immerse the electrode in the solution and start stirring.
- Titrate the sample with the standardized anionic surfactant solution. The anionic surfactant will form a complex with the cationic this compound, leading to a potential change.
- The endpoint of the titration, where all the this compound has reacted, is detected by a sharp change in the potential.
- Record the volume of the titrant used to reach the endpoint.
3. Data Analysis:
- Calculate the concentration of this compound in the saturated solution based on the stoichiometry of the reaction with the anionic surfactant.
- Express the solubility in appropriate units ( g/100 mL, mol/L).
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the solubility of this compound and a conceptual representation of its behavior in different solvent types.
References
Mechanism of action of Dimethyl lauramine oleate as a surfactant
An In-depth Technical Guide to the Mechanism of Action of Dimethyl Lauramine Oleate (B1233923) as a Surfactant
Introduction
Dimethyl lauramine oleate is a salt formed from oleic acid and dimethyl lauramine[1]. It functions as a cationic surfactant, leveraging its unique molecular structure to modify the properties of interfaces between different phases, such as oil-water or air-water. Its IUPAC name is N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid[2]. This technical guide provides a detailed examination of the physicochemical properties and mechanism of action of this compound, with a focus on its applications in cosmetics and personal care products as an antistatic, hair conditioning, skin conditioning, and viscosity controlling agent[3][4].
Physicochemical Properties
The fundamental behavior of this compound as a surfactant is dictated by its chemical structure and resulting physical properties. It is composed of two key components: the lauryldimethylamine cation and the oleate anion[2].
| Property | Value | Source |
| IUPAC Name | N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid | [2] |
| Molecular Formula | C₃₂H₆₅NO₂ | [2] |
| Molecular Weight | 495.9 g/mol | [2][3] |
| Component Parts | Lauryldimethylamine (Cation), Oleic Acid (Anion) | [2] |
| Classification | Cationic Surfactant, Amine, Fatty Acid Derivative | [5][6][7] |
Core Mechanism of Action
The primary mechanism of action for this compound is rooted in its amphiphilic nature, a characteristic common to all surfactants. The molecule possesses distinct regions that interact differently with polar and non-polar substances.
Amphiphilic Molecular Structure
This compound is an ion pair consisting of:
-
A Polar, Hydrophilic "Head" Group: The N,N-dimethyldodecan-1-amine (dimethyl lauramine) portion is protonated to form a positively charged (cationic) ammonium (B1175870) head. This charge makes it highly soluble in water and other polar solvents.
-
A Non-polar, Hydrophobic "Tail" Group: The (Z)-octadec-9-enoic acid (oleate) portion is a long hydrocarbon chain. This tail is insoluble in water but readily soluble in oils, fats, and other non-polar substances.
References
- 1. ewg.org [ewg.org]
- 2. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 70321-83-4 [thegoodscentscompany.com]
- 4. incibeauty.com [incibeauty.com]
- 5. ulprospector.com [ulprospector.com]
- 6. ulprospector.com [ulprospector.com]
- 7. alzointernational.com [alzointernational.com]
An In-depth Technical Guide to the Critical Micelle Concentration of Dimethyl Lauramine Oleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dimethyl Lauramine Oleate (B1233923)
Dimethyl lauramine oleate is a chemical compound with the molecular formula C₃₂H₆₅NO₂ and a molecular weight of 495.9 g/mol .[4] It is formed from the reaction of dimethyl lauramine, a tertiary amine, and oleic acid, a monounsaturated fatty acid.[4][5] This structure imparts amphiphilic properties to the molecule, with a hydrophilic tertiary amine head group and a long hydrophobic alkyl chain from both the lauryl and oleate moieties. This amphiphilicity drives the formation of micelles in aqueous solutions.
Chemical Structure:
-
Hydrophilic Head: Dimethylamino group (-N(CH₃)₂)
-
Hydrophobic Tail: Lauryl (C₁₂) and Oleyl (C₁₈, unsaturated) chains
The Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental property of surfactants. Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at interfaces. As the concentration increases to the CMC, the monomers spontaneously self-assemble into organized structures called micelles to minimize the unfavorable contact between their hydrophobic tails and the aqueous solvent.[6][7] This process leads to abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.[8][9]
The CMC value is influenced by several factors, including:
-
Molecular Structure: The length and nature of the hydrophobic tail and the charge and size of the hydrophilic head group.
-
Temperature: The effect of temperature on the CMC can vary for different surfactants.[8]
-
Presence of Electrolytes: The addition of salts can decrease the CMC of ionic surfactants by reducing the repulsion between the charged head groups.
-
pH: For surfactants with pH-sensitive head groups like amines, the CMC can be significantly affected by the pH of the solution.
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of this compound. The choice of method depends on the properties of the surfactant and the available instrumentation.[9] As an ionic surfactant, methods that detect changes in conductivity are highly suitable.
Data Presentation: Comparison of CMC Determination Methods
| Method | Principle | Applicability to this compound | Advantages | Disadvantages |
| Conductivity Measurement | Measures the change in electrical conductivity of the solution. The slope of conductivity versus concentration changes at the CMC.[6][10] | Highly suitable as it is an ionic surfactant. | Simple, cost-effective, and provides precise results for ionic surfactants.[11] | Not suitable for non-ionic surfactants.[6] |
| Surface Tension Measurement | Measures the surface tension of the solution as a function of surfactant concentration. Surface tension decreases until the CMC is reached, after which it remains relatively constant.[12] | Suitable. | Direct measurement of surface activity. Applicable to both ionic and non-ionic surfactants. | Can be sensitive to impurities. The inflection point may not always be sharp.[7] |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence spectrum is observed at the CMC.[6] | Suitable. | Highly sensitive method. Can provide information about the micellar microenvironment. | Requires a fluorescent probe, which might interact with the surfactant. |
| Turbidity Measurement | Measures the turbidity of the solution. The turbidity increases sharply at the CMC due to the formation of micelles that scatter light.[6][7] | Suitable. | Simple and does not require sophisticated instrumentation. | Less precise than other methods. The onset of turbidity may not be sharply defined. |
Detailed Experimental Protocols
This method is based on the principle that the mobility of surfactant ions changes upon micelle formation, leading to a change in the slope of the conductivity versus concentration plot.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Conductivity meter with a temperature-controlled cell
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in deionized water.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Equilibrate the conductivity cell and the sample solutions to a constant temperature (e.g., 25 °C).
-
Measure the conductivity of the deionized water as a blank.
-
Measure the conductivity of each dilution, ensuring the solution is well-mixed.
-
Plot the specific conductivity (κ) versus the concentration of this compound.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
This method relies on the fact that surfactants reduce the surface tension of a solution until the surface becomes saturated with monomers at the CMC.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Thermostatic bath
-
Glassware
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Calibrate the tensiometer with deionized water at a constant temperature.
-
Measure the surface tension of each solution, starting from the most dilute to the most concentrated, to avoid cross-contamination.
-
Allow each solution to equilibrate before measurement.
-
Plot the surface tension (γ) versus the logarithm of the concentration (log C).
-
The plot will show a decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.[12]
Visualization of Experimental Workflows
Workflow for CMC Determination by Conductivity
Caption: Workflow for determining the CMC using conductivity measurements.
Workflow for CMC Determination by Surface Tensiometry
Caption: Workflow for determining the CMC using surface tension measurements.
Role in Drug Development and Signaling Pathways
In drug development, surfactants like this compound are primarily used as excipients to solubilize poorly water-soluble drugs, improve drug stability, and enhance drug permeation across biological membranes. The oleate component, in particular, is known to act as a penetration enhancer by disrupting the lipid structure of the stratum corneum.[13]
There is no direct evidence in the reviewed literature to suggest that this compound specifically interacts with or modulates defined signaling pathways. Its biological effects are more likely related to its physicochemical properties as a surfactant, which can lead to non-specific interactions with cell membranes. At concentrations above the CMC, the formation of micelles can lead to the solubilization of lipid components of cell membranes, potentially causing cytotoxicity. Therefore, for formulation purposes, it is crucial to use this compound at concentrations that are effective for its intended function but below the threshold for significant cellular damage.
The diagram below illustrates the logical relationship between the concentration of this compound and its potential effects in a biological context.
Caption: Concentration-dependent effects of this compound.
Conclusion
While a specific CMC value for this compound is not documented in readily available literature, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its determination. The choice of experimental method, particularly conductivity and surface tension measurements, will yield reliable data for this ionic surfactant. A thorough understanding and experimental determination of the CMC of this compound are essential for its effective and safe application in pharmaceutical formulations, ensuring optimal performance as an excipient while minimizing potential adverse effects.
References
- 1. specialchem.com [specialchem.com]
- 2. incibeauty.com [incibeauty.com]
- 3. thegoodscentscompany.com [thegoodscentscompany.com]
- 4. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ewg.org [ewg.org]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. justagriculture.in [justagriculture.in]
- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. benchchem.com [benchchem.com]
Self-Assembly of Dimethyl Lauramine Oleate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl lauramine oleate (B1233923), a salt of dimethyl lauramine and oleic acid, is a cationic surfactant with applications in the cosmetic and pharmaceutical industries.[1][2][3][4][5] Its amphiphilic nature drives its self-assembly in aqueous solutions into various supramolecular structures, such as micelles and vesicles. This technical guide provides an in-depth overview of the principles governing the self-assembly of dimethyl lauramine oleate, methodologies for its characterization, and potential applications in drug delivery. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon the well-established behaviors of analogous surfactant systems, such as oleates and amine oxides, to provide a comprehensive framework for its study.
Introduction to Surfactant Self-Assembly
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and water. This process, known as self-assembly, leads to the formation of various ordered structures.
The initial stage of self-assembly is the formation of spherical micelles above a specific concentration known as the Critical Micelle Concentration (CMC) .[6] As the surfactant concentration increases, or with changes in environmental conditions such as pH, temperature, or ionic strength, these micelles can transition into other morphologies, including worm-like micelles, hexagonal phases, and lamellar structures, which can form vesicles.
This compound is comprised of a tertiary amine head group (dimethyl lauramine) and a long, unsaturated hydrocarbon tail (oleate). The protonation of the amine group in aqueous solution confers a positive charge, making it a cationic surfactant. The oleate counter-ion also possesses a long hydrocarbon chain, which can participate in the hydrophobic interactions driving self-assembly.
Supramolecular Structures of this compound
Based on the behavior of similar surfactants, this compound is expected to form the following primary structures in aqueous solutions:
-
Micelles: At concentrations above the CMC, this compound monomers will aggregate to form micelles. These are typically spherical structures with the hydrophobic oleate and lauryl chains forming the core and the hydrophilic dimethylamine (B145610) head groups exposed to the aqueous environment.
-
Vesicles: Under appropriate conditions, such as changes in pH affecting the protonation state of the head group or at higher surfactant concentrations, the system can favor the formation of bilayers. These bilayers can enclose an aqueous core to form unilamellar or multilamellar vesicles. The unsaturated nature of the oleate chain can impart fluidity to these bilayers.
The transition between these structures is a dynamic process influenced by factors that affect the packing parameter of the surfactant molecules.
Quantitative Data on Self-Assembly (Illustrative)
Due to the limited availability of specific experimental data for this compound, the following tables present representative quantitative data from analogous surfactant systems to provide a practical reference for expected values.
Table 1: Critical Micelle Concentration (CMC) of Representative Surfactants
| Surfactant System | Method | Temperature (°C) | CMC (mM) | Reference |
| Sodium Oleate | Surface Tension | 25 | 0.1 - 1.0 | General Knowledge |
| Lauramine Oxide | Surface Tension | 25 | 0.02 - 0.1 | General Knowledge |
| Cetylpyridinium Chloride (Cationic) | Conductivity | 25 | 0.9 | [7] |
| Sodium Dodecyl Sulfate (Anionic) | Multiple | 25 | 8.2 | [8] |
Table 2: Vesicle Size of Representative Surfactant Systems Determined by Dynamic Light Scattering (DLS)
| Surfactant System | Preparation Method | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Oleate Vesicles | pH jump | 100 - 300 | 0.2 - 0.4 | General Knowledge |
| Egg Phosphatidylcholine Vesicles | Extrusion | 100 ± 10 | < 0.1 | [9] |
| Extracellular Vesicles | Isolation from plasma | 40 - 60 | ~1 | [10] |
Table 3: Rheological Properties of Representative Surfactant Solutions
| Surfactant System | Concentration | Zero-Shear Viscosity (Pa·s) | Viscoelastic Behavior | Reference |
| Cetylpyridinium Chloride/NaSal | 100 mM | 0.1 - 100 | Maxwell fluid | [11] |
| SLES/CAPB | 10 wt% | 0.01 - 10 | Shear thinning | |
| Polyacrylamide Solutions | 1 g/L | 0.01 - 0.1 | Shear thinning | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the self-assembly of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of a surfactant. Several techniques can be employed for its determination.[6][8][13][14]
4.1.1 Surface Tension Method
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration as monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus log(concentration) plot occurs.[6]
-
Protocol:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions from the stock solution, covering a wide concentration range expected to bracket the CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[14]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot.[6]
-
4.1.2 Conductivity Method (for ionic surfactants)
-
Principle: For ionic surfactants, the conductivity of the solution increases linearly with concentration at low concentrations. Above the CMC, the formation of micelles, which have a lower mobility than free monomers and bind some counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[8]
-
Protocol:
-
Prepare a series of aqueous solutions of this compound of varying concentrations.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the conductivity versus the surfactant concentration.
-
The CMC is identified as the concentration at the intersection of the two linear segments of the plot.
-
Characterization of Vesicle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[9][15][16][17][18]
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.[16]
-
Protocol:
-
Sample Preparation:
-
Prepare an aqueous solution of this compound at a concentration known to form vesicles.
-
Filter the solution through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Dilute the filtered sample with filtered deionized water to an appropriate concentration for DLS measurement (typically 0.1-1 mg/mL, to be optimized).[19]
-
-
Measurement:
-
Place the sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
The instrument software analyzes the correlation function to determine the particle size distribution, providing the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
-
Visualization of Self-Assembled Structures by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of self-assembled structures.[20][21][22][23]
-
Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device. For soft materials like surfactant assemblies, staining or cryogenic techniques are often necessary to enhance contrast.
-
Protocol (Cryo-TEM):
-
Sample Preparation:
-
A small aliquot (3-5 µL) of the this compound solution is applied to a TEM grid (e.g., a holey carbon grid).
-
The grid is blotted with filter paper to create a thin film of the solution across the holes.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the water, preserving the solution-state structures.[22]
-
-
Imaging:
-
The vitrified sample is transferred to a cryo-TEM holder and inserted into the microscope, maintaining it at cryogenic temperatures.
-
Images are acquired at low electron doses to minimize radiation damage to the sample.
-
-
Rheological Measurements
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological measurements can provide insights into the microstructure and interactions of the self-assembled structures in solution.[11][24][25][26]
-
Principle: A rheometer is used to apply a controlled stress or strain to a sample and measure the resulting strain or stress. This allows for the determination of properties such as viscosity and viscoelasticity.
-
Protocol:
-
Sample Preparation:
-
Prepare aqueous solutions of this compound at various concentrations.
-
Allow the samples to equilibrate at the desired temperature.
-
-
Viscosity Measurement:
-
Perform a steady-state flow sweep by applying a range of shear rates and measuring the corresponding shear stress to determine the viscosity profile. This can reveal shear-thinning or shear-thickening behavior.
-
-
Viscoelastic Measurement (Oscillatory Rheology):
-
Apply a small, oscillating strain to the sample and measure the resulting stress. This allows for the determination of the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. These parameters provide information about the network structure and relaxation dynamics of the self-assembled system.[11]
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the self-assembly of this compound.
Applications in Drug Development
The self-assembled structures of this compound hold significant promise for applications in drug development:
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles can serve as a nano-carrier to solubilize hydrophobic drug molecules, enhancing their bioavailability.
-
Vesicular Drug Delivery: Vesicles can encapsulate both hydrophilic drugs in their aqueous core and lipophilic drugs within their bilayer membrane. This allows for targeted delivery and controlled release of therapeutic agents. The cationic nature of this compound vesicles can facilitate interaction with negatively charged biological membranes, potentially enhancing cellular uptake.
-
Topical and Transdermal Delivery: The skin conditioning properties of this compound suggest its potential use in topical formulations to enhance the penetration of active pharmaceutical ingredients.[4]
Conclusion
This compound, through its self-assembly in aqueous solutions, can form a variety of supramolecular structures with tunable properties. While specific quantitative data for this compound is sparse, a comprehensive understanding of its behavior can be inferred from related surfactant systems. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of its self-assembly, paving the way for its rational application in advanced drug delivery systems and other formulations. Further research to elucidate the specific phase behavior and quantitative self-assembly parameters of this compound is warranted to fully realize its potential.
References
- 1. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 70321-83-4 [thegoodscentscompany.com]
- 3. ewg.org [ewg.org]
- 4. incibeauty.com [incibeauty.com]
- 5. specialchem.com [specialchem.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Determination of the aggregation number and charge of ionic surfactant micelles from the stepwise thinning of foam films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. ri.agro.uba.ar [ri.agro.uba.ar]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [surface-tension.org]
- 15. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6.3. Dynamic Light Scattering (DLS) [bio-protocol.org]
- 17. 4.3. Dynamic Light Scattering [bio-protocol.org]
- 18. news-medical.net [news-medical.net]
- 19. lsinstruments.ch [lsinstruments.ch]
- 20. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]
- 21. Liquid-cell Transmission Electron Microscopy for Tracking Self-assembly of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. escholarship.org [escholarship.org]
- 24. rheologylab.com [rheologylab.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dimethyl Lauramine Oleate in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dimethyl lauramine oleate (B1233923) (DMLO) is primarily utilized in the cosmetics industry as a surfactant, emulsifier, and conditioning agent. Its application as a dedicated drug delivery vehicle is not extensively documented in scientific literature. These application notes and protocols are based on the known physicochemical properties of DMLO and its components (lauramine and oleic acid), and on established principles of topical drug delivery. The information provided is intended to guide researchers in exploring the potential of DMLO as a formulation excipient, particularly as a penetration enhancer and solubilizing agent in topical preparations.
Introduction to Dimethyl Lauramine Oleate (DMLO)
This compound is the salt of dimethyl lauramine and oleic acid. Its amphiphilic nature, combining a cationic amine head group with a lipophilic oleate tail, suggests its potential utility in pharmaceutical formulations. While not a conventional drug delivery vehicle itself, DMLO's properties as a surfactant and the known penetration-enhancing effects of oleic acid make it a candidate for incorporation into topical drug delivery systems to improve the solubility and skin permeation of active pharmaceutical ingredients (APIs).[1][2]
Potential Applications in Drug Delivery:
-
Solubilizing Agent: For poorly water-soluble drugs intended for topical application.
-
Penetration Enhancer: To facilitate the transport of APIs across the stratum corneum.[1][3]
-
Emulsifier: In the formulation of creams and lotions.
Physicochemical Properties and Characterization of DMLO-Containing Formulations
The successful incorporation of DMLO into a topical formulation requires careful characterization to ensure stability, safety, and efficacy. The following table summarizes key parameters and methodologies for the characterization of a DMLO-based topical cream.
| Parameter | Method | Purpose |
| Physical Appearance | Visual inspection | To assess color, homogeneity, and phase separation. |
| pH | pH meter | To ensure the formulation's pH is within a physiologically acceptable range for topical application (typically 4.5-6.5) and to ensure API and formulation stability. |
| Viscosity | Rotational viscometer | To determine the flow properties of the cream, which affects spreadability and residence time on the skin. |
| Spreadability | Parallel plate method | To measure the ease with which the cream can be applied to a surface, indicating patient compliance. |
| Drug Content Uniformity | High-Performance Liquid Chromatography (HPLC) | To ensure the API is uniformly dispersed throughout the formulation. |
| Particle Size Analysis | Dynamic Light Scattering (DLS) or Laser Diffraction | For emulsion-based formulations, to determine the globule size and distribution, which can impact stability and absorption. |
| In Vitro Drug Release | Franz Diffusion Cell System | To evaluate the rate and extent of drug release from the formulation through a synthetic membrane.[4][5][6][7][8] |
| Ex Vivo Skin Permeation | Franz Diffusion Cell System with excised skin | To assess the permeation of the API through the skin, providing a more biologically relevant measure of potential in vivo performance. |
Experimental Protocols
Protocol for Preparation of a DMLO-Based Topical Cream (Oil-in-Water Emulsion)
This protocol describes the preparation of a 100g batch of a topical cream containing an API, with DMLO acting as a co-emulsifier and penetration enhancer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (DMLO)
-
Oil Phase: e.g., Cetyl alcohol, Stearyl alcohol, Mineral oil
-
Aqueous Phase: Purified water
-
Primary Emulsifier (high HLB): e.g., Polysorbate 80
-
Humectant: e.g., Glycerin or Propylene glycol
-
Preservative: e.g., Methylparaben, Propylparaben
-
pH adjuster: e.g., Triethanolamine or Citric acid solution
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Stirring apparatus
-
pH meter
-
Weighing balance
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, weigh the required amounts of the oil-soluble components: cetyl alcohol, stearyl alcohol, mineral oil, and DMLO.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and homogenous.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the water-soluble components: primary emulsifier (Polysorbate 80), humectant (glycerin), and preservative (methylparaben) in purified water.
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.
-
-
API Incorporation:
-
If the API is heat-stable and oil-soluble, it can be added to the oil phase in step 1.
-
If the API is heat-stable and water-soluble, it can be added to the aqueous phase in step 2.
-
If the API is heat-sensitive, it should be incorporated into the cream after the emulsion has cooled to below 40°C. Dissolve the API in a small amount of a suitable solvent and then add it to the cream with gentle mixing.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool down to room temperature with gentle stirring.
-
Measure the pH of the cream and adjust if necessary using a pH adjuster.
-
Add any fragrances or other final excipients at this stage.
-
Mix until a smooth, homogenous cream is obtained.
-
-
Packaging and Storage:
-
Transfer the cream into an appropriate container and store it at a controlled room temperature, protected from light.
-
Caption: Workflow for the preparation of a DMLO-based topical cream.
Protocol for In Vitro Drug Release Testing (IVRT)
Equipment and Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4, with a surfactant if needed to maintain sink conditions)
-
Magnetic stirrer
-
Water bath maintained at 32 ± 0.5°C
-
Syringes and collection vials
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Membrane Preparation:
-
Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
-
Franz Cell Assembly:
-
Mount the prepared membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium.
-
Place a magnetic stir bar in the receptor chamber and place the cell on the magnetic stirrer.
-
-
Sample Application:
-
Accurately weigh a specific amount of the DMLO-based cream (e.g., 300 mg) and apply it uniformly to the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the plot represents the release rate (Higuchi model).
-
Potential Mechanism of Action of DMLO in Skin Penetration
DMLO may enhance drug penetration through the skin via a dual mechanism attributed to its oleic acid and surfactant components. Oleic acid is a known chemical penetration enhancer that can fluidize the lipid bilayers of the stratum corneum, thereby increasing the diffusion of drugs through the intercellular pathway.[1][3][9][10][11] The surfactant properties of DMLO can further contribute to this effect by disrupting the organized structure of the stratum corneum lipids and by improving the wetting and spreading of the formulation on the skin surface.[2]
Caption: Potential mechanism of DMLO-enhanced skin penetration.
Cellular Uptake of Topically Delivered Drugs
Once an API penetrates the stratum corneum and reaches the viable epidermis, it can be taken up by keratinocytes and other skin cells. The primary mechanisms of cellular uptake for many drugs are passive diffusion across the cell membrane, driven by a concentration gradient.[12][13] For larger molecules or those with specific chemical properties, carrier-mediated transport or endocytosis may be involved. The specific cellular uptake pathways for a drug delivered with DMLO would depend on the physicochemical properties of the drug itself.
Caption: General pathways for cellular uptake of drugs.
Safety and Regulatory Considerations
While oleic acid is generally recognized as safe (GRAS) for use in food and has a good safety profile in topical products, the safety of DMLO in pharmaceutical formulations needs to be established.[14][15][16] As DMLO would be considered a "novel excipient" if used in a new drug product, extensive safety and toxicity studies would be required to support its use.[17][18][19][20] Researchers should consult regulatory guidelines on the qualification of new excipients.
These application notes provide a framework for the initial exploration of this compound in topical drug delivery. Further research is necessary to fully elucidate its potential and to establish its safety and efficacy in pharmaceutical applications.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. crodapharma.com [crodapharma.com]
- 4. permegear.com [permegear.com]
- 5. fda.gov [fda.gov]
- 6. ashdin.com [ashdin.com]
- 7. In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches [mdpi.com]
- 10. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Penetration Enhancers on Transdermal Delivery of Oxcarbazepine, an Antiepileptic Drug Using Microemulsions | MDPI [mdpi.com]
- 12. armsacres.com [armsacres.com]
- 13. Drug Absorption Through the Skin [springhillwellnessny.com]
- 14. cosmeticsinfo.org [cosmeticsinfo.org]
- 15. cir-safety.org [cir-safety.org]
- 16. cir-safety.org [cir-safety.org]
- 17. premier-research.com [premier-research.com]
- 18. The FDA's Evaluation of a New Regulatory Pathway - A Discussion on the Approval of Novel Excipients - Lubrizol [lubrizol.com]
- 19. FAQs About Excipients - International Pharmaceutical Excipients Council of the Americas [ipecamericas.org]
- 20. usp.org [usp.org]
Application Notes and Protocols for Topical Drug Delivery Using Dimethyl Lauramine Oleate-Based Nanoformulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lauramine oleate (B1233923), a salt formed from the fatty acid oleic acid and the cationic amine dimethyl lauramine, presents a promising excipient for the formulation of topical drug delivery systems. Its amphiphilic nature, combining the skin penetration-enhancing properties of oleic acid with the potential for electrostatic interactions from its cationic headgroup, makes it a candidate for developing advanced nanocarriers such as liposomes, transfersomes, and solid lipid nanoparticles. These formulations can enhance the solubility of poorly water-soluble drugs, facilitate their transport across the stratum corneum, and provide controlled release, thereby improving therapeutic efficacy and reducing potential side effects.
This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of a representative dimethyl lauramine oleate-based vesicular system for topical drug delivery. While specific literature on drug formulations with this compound is limited, the following protocols are based on established methods for oleic acid-containing and cationic lipid-based nanocarriers.
Data Presentation: Representative Formulation Characteristics
The following tables summarize typical quantitative data for oleic acid-based vesicular nanocarriers, which can be used as a benchmark for the development of this compound formulations.
Table 1: Physicochemical Properties of a Representative Oleic Acid-Based Vesicular Formulation
| Parameter | Representative Value | Method of Analysis |
| Vesicle Size (Z-average) | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +50 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%) | 70 - 95% | Ultracentrifugation / HPLC |
| Drug Loading (%) | 1 - 5% | HPLC |
Table 2: In Vitro Drug Release and Skin Permeation Parameters
| Parameter | Representative Value | Method of Analysis |
| Cumulative Drug Release (24h) | 60 - 80% | Franz Diffusion Cell with synthetic membrane |
| Permeation Flux (Jss) | Varies by drug | Franz Diffusion Cell with ex vivo skin |
| Enhancement Ratio (ER) | 2 - 10 | Comparison to control formulation |
| Lag Time (tL) | 1 - 4 hours | Franz Diffusion Cell with ex vivo skin |
Experimental Protocols
Preparation of this compound-Based Vesicles (Thin-Film Hydration Method)
This protocol describes the preparation of vesicular nanocarriers using the thin-film hydration technique, a common method for producing liposomes and related vesicles.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg lecithin)
-
Cholesterol
-
Active Pharmaceutical Ingredient (API)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask (50 mL)
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm)
Procedure:
-
Accurately weigh this compound, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., 1:4:1) and dissolve them in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Dissolve the desired amount of the API in the same organic solvent mixture. For hydrophilic drugs, it will be added in the aqueous hydration step.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
Hydrate the lipid film by adding a pre-warmed (e.g., 40-50°C) aqueous buffer (e.g., PBS pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Gently rotate the flask (without vacuum) in the water bath for 1-2 hours to allow for the swelling and formation of multilamellar vesicles (MLVs).
-
To reduce the vesicle size and lamellarity, sonicate the resulting suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator for a specified duration.
-
For a more uniform size distribution, extrude the vesicle suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm) using a mini-extruder.
-
Store the prepared vesicular formulation at 4°C for further characterization.
Characterization of Vesicular Formulation
a) Particle Size and Zeta Potential Analysis
Procedure:
-
Dilute the vesicular suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette for size measurement and a specific folded capillary cell for zeta potential measurement.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS) at 25°C.
-
Measure the zeta potential using Electrophoretic Light Scattering (ELS) at 25°C.
-
Perform each measurement in triplicate.
b) Encapsulation Efficiency and Drug Loading
Procedure:
-
Separate the unencapsulated (free) drug from the vesicle-encapsulated drug by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) or size exclusion chromatography.
-
Carefully collect the supernatant containing the free drug.
-
Disrupt the vesicle pellet using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant and the disrupted pellet using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
DL (%) = (Weight of Encapsulated Drug) / (Total Weight of Vesicles) * 100
In Vitro Drug Release Study
This protocol uses a Franz diffusion cell system to evaluate the release of the API from the formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)
-
Receptor medium (e.g., PBS pH 7.4, potentially with a solubilizer like Tween 80 to maintain sink conditions)
-
Magnetic stirrer
-
Water bath or heating block
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with pre-warmed (32 ± 0.5°C) and degassed receptor medium.
-
Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer set to a constant speed (e.g., 600 rpm).
-
Accurately apply a known amount of the vesicular formulation onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the drug concentration in the collected samples by HPLC.
-
Plot the cumulative amount of drug released per unit area versus time to determine the release profile.
Ex Vivo Skin Permeation Study
This protocol assesses the permeation of the API through excised skin.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver, porcine ear, or rodent skin)
-
Receptor medium (as above)
-
Other equipment as in the in vitro release study
Procedure:
-
Thaw the frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and trim the skin to the appropriate size.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Equilibrate the skin with the receptor medium for a short period.
-
Follow steps 2-7 from the In Vitro Drug Release Study protocol.
-
At the end of the experiment, dissemble the cell, and wash the skin surface to remove excess formulation.
-
The amount of drug retained in the skin can be determined by tape stripping the stratum corneum and/or homogenizing the remaining skin tissue, followed by solvent extraction and HPLC analysis.
-
Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER).
Visualizations
Caption: Experimental workflow for the formulation and evaluation of topical nanocarriers.
Caption: Mechanism of skin permeation enhancement by oleic acid-based nanocarriers.
Unlocking Transdermal Delivery: Application Notes on Oleate-Based Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Transdermal drug delivery offers a non-invasive and controlled method for administering therapeutics. However, the formidable barrier of the stratum corneum, the outermost layer of the skin, significantly hinders the penetration of most drug molecules. Chemical penetration enhancers are pivotal in overcoming this barrier. While specific research on dimethyl lauramine oleate (B1233923) (DMLO) as a primary penetration enhancer in transdermal research is not extensively documented in publicly available scientific literature, its constituent fatty acid, oleic acid, is a well-characterized and widely utilized penetration enhancer.
These application notes will, therefore, focus on the principles and applications of oleic acid as a representative oleate-based penetration enhancer. The data and protocols provided are based on established research with oleic acid and can serve as a foundational guide for investigating similar fatty acid-based enhancers.
Mechanism of Action: Oleic Acid
Oleic acid is thought to enhance skin permeability primarily by disrupting the highly ordered lipid structure of the stratum corneum.[1][2][3] This mechanism involves the fluidization of the intercellular lipid bilayers, creating a more permeable pathway for drug molecules to traverse the skin.[2][4][5] Studies suggest that oleic acid integrates into the lipid matrix, disrupting the tight packing of ceramides, cholesterol, and other fatty acids, which in turn increases the diffusion coefficient of the drug within the skin.[6][7][8]
Caption: Mechanism of Oleic Acid as a Penetration Enhancer.
Quantitative Data on Penetration Enhancement
The effectiveness of a penetration enhancer is typically quantified by the Enhancement Ratio (ER) or by comparing the flux of a drug across the skin with and without the enhancer. The following tables summarize quantitative data from various studies on the effect of oleic acid on the transdermal permeation of different drugs.
Table 1: Enhancement Ratios of Various Drugs with Oleic Acid
| Drug | Concentration of Oleic Acid | Vehicle | Enhancement Ratio (ER) | Reference |
| Piroxicam | 1.0% w/w | Gel | >10 | [9] |
| Tenoxicam | Not specified | Not specified | Effective enhancement | [9] |
| Methyl Paraben | 20% | Not specified | 2.4 | [10] |
| Palmitoleic Acid | 20% | Not specified | 13.4 | [10] |
| Indomethacin | Not specified | Propylene Glycol | ~10 | [10] |
| Nitroglycerine | 5% w/w | Not specified | Significant increase in flux | [11] |
| S-methyl-L-methionine | 5% | 50:50 PG:DDW | 9.43 (in epidermis/dermis) | [12] |
Table 2: Flux of Diclofenac Diethylamine (DIC-DEA) with and without Oleic Acid
| Formulation | Cumulative Amount Permeated (µg/cm²) at 24h | Flux (µg/cm²/h) |
| Control | ~150 | ~6.25 |
| 0.75% Oleic Acid | ~350 | ~14.58 |
Data adapted from a study on the time-dependent effects of oleic acid. The study showed that oleic acid promoted DIC-DEA permeation more rapidly than oleyl alcohol.[13]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for evaluating the effect of oleic acid as a penetration enhancer on the permeation of a model drug through an excised skin membrane.
Materials:
-
Franz diffusion cells
-
Excised skin (human or animal, e.g., rat abdominal skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Donor formulation (drug in a vehicle with and without oleic acid)
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC)
Protocol:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Equilibrate the skin sections in PBS for 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Ensure a leak-proof seal.
-
Fill the receptor compartment with pre-warmed (32°C or 37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.[14]
-
Place a small magnetic stir bar in the receptor compartment.
-
-
Experiment Initiation:
-
Place the assembled Franz cells in a water bath maintained at a constant temperature (typically 32°C to mimic skin surface temperature).[14]
-
Allow the system to equilibrate for 30 minutes.
-
Apply a known amount of the donor formulation (control and oleic acid-containing formulations) to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.[15]
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.[16]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
The steady-state flux (Jss, µg/cm²/h) can be determined from the slope of the linear portion of the plot.
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer)
-
Caption: In Vitro Skin Permeation Experimental Workflow.
Concluding Remarks
Oleic acid is a potent and well-documented penetration enhancer that significantly improves the transdermal delivery of a wide range of therapeutic agents. Its mechanism of action, primarily involving the disruption of the stratum corneum's lipid barrier, provides a basis for its effectiveness. The provided protocols and data serve as a valuable resource for researchers initiating studies on oleate-based penetration enhancers. While direct data on dimethyl lauramine oleate is scarce, the principles outlined here for oleic acid offer a robust starting point for investigation and formulation development in the field of transdermal drug delivery. It is crucial to conduct thorough safety and efficacy studies for any new formulation containing penetration enhancers.
References
- 1. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleic acid: its effects on stratum corneum in relation to (trans)dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and Mode of Action of Oleic Acid and Tween 80 on Skin Permeation of Disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oleic acid disorders stratum corneum lipids in Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of oleic acid and model stratum corneum membranes as seen by 2H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4983396A - Percutaneous penetration enhancer of oleic acid and 2-ethyl-1,3-hexanediol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alterlab.co.id [alterlab.co.id]
- 15. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application of Dimethyl Lauramine Oleate in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lauramine oleate (B1233923) is an amine salt formed from the reaction of N,N-dimethyldodecan-1-amine (a tertiary amine) and (Z)-octadec-9-enoic acid (oleic acid).[1] While primarily utilized in the cosmetics industry as a surfactant, antistatic, and conditioning agent, its unique chemical structure suggests potential applications in the field of nanotechnology, specifically in the synthesis and stabilization of nanoparticles for drug delivery.[2][3][4] This document provides detailed application notes and a hypothetical protocol for the use of dimethyl lauramine oleate in the formulation of drug-loaded nanoparticles.
Application Notes
This compound possesses both a cationic tertiary amine head group and a long-chain unsaturated fatty acid tail, making it an interesting candidate for a dual-role excipient in nanoparticle formulations.[1] Its application can be inferred from the well-established roles of its constituent parts—tertiary amines and oleic acid—in nanoparticle synthesis.
Potential Roles in Nanoparticle Synthesis:
-
Surfactant and Stabilizer: The amphiphilic nature of this compound allows it to act as a surfactant, reducing the interfacial tension between the nanoparticle and the surrounding medium. The oleate component can adsorb onto the nanoparticle surface, providing steric hindrance that prevents aggregation and enhances colloidal stability.[5][6][7] The lauramine component, with its tertiary amine, can contribute to the surface charge and overall stability of the nanoparticle dispersion.[8]
-
Co-emulsifier in Lipid Nanoparticles (LNPs): In the formulation of lipid-based drug delivery systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), this compound can function as a co-emulsifier. It can be incorporated into the lipid matrix to improve the emulsification process and the stability of the resulting nanoparticles.
-
Shape-Directing Agent: While tertiary amines are generally considered weak shape-directing agents due to steric hindrance, the specific geometry of this compound might influence the morphology of the synthesized nanoparticles under certain conditions.[8]
-
pH-Responsive Element: The tertiary amine group has a pKa that can be leveraged to create pH-responsive nanoparticles. At lower pH, the amine group will be protonated, leading to a more positive surface charge, which could influence drug release or cellular uptake.
Advantages in Nanoparticle Formulation:
-
Formulation Simplification: By using a pre-formed salt of an amine and a fatty acid, the number of components in a formulation can be reduced, potentially simplifying the manufacturing process and regulatory documentation.
-
Enhanced Stability: The combination of steric stabilization from the oleate tail and electrostatic stabilization from the lauramine head may lead to robust and stable nanoparticle dispersions.
-
Controlled Drug Release: The lipid-like nature of the molecule can aid in the encapsulation of lipophilic drugs and may influence their release profile from the nanoparticle matrix.
Experimental Protocol: Synthesis of Drug-Loaded Lipid Nanoparticles using this compound
This protocol describes a hypothetical procedure for the synthesis of drug-loaded lipid nanoparticles using a modified nanoprecipitation/emulsification method, where this compound is employed as a co-surfactant and stabilizer.
Materials:
-
Model Drug (e.g., Curcumin, Paclitaxel)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Liquid Lipid/Oil (e.g., Medium-chain triglycerides, Oleic Acid)
-
This compound
-
Primary Surfactant (e.g., Polysorbate 80, Pluronic® F127)
-
Organic Solvent (e.g., Acetone, Ethanol)
-
Aqueous Phase (e.g., Deionized water, Phosphate buffered saline pH 7.4)
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid, liquid lipid, this compound, and the model drug.
-
Add the weighed components to a beaker and heat to 5-10 °C above the melting point of the solid lipid under constant stirring to obtain a clear, homogenous lipid melt.
-
Dissolve the lipid melt in a suitable organic solvent (e.g., 10 mL of acetone).
-
-
Preparation of the Aqueous Phase:
-
Dissolve the primary surfactant in the aqueous phase.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Nanoemulsion:
-
Inject the lipid phase into the heated aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes). This will form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation and Solidification:
-
Immediately subject the coarse emulsion to probe sonication (e.g., 70% amplitude, 15 minutes) to reduce the droplet size and form a nanoemulsion.
-
Quickly cool down the nanoemulsion by placing the beaker in an ice bath under gentle stirring. This will cause the lipid to solidify and form nanoparticles.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent from the nanoparticle dispersion using a rotary evaporator under reduced pressure.
-
The resulting aqueous dispersion of nanoparticles can be further purified by dialysis or centrifugation to remove any unencapsulated drug and excess surfactant.
-
-
Characterization of Nanoparticles:
-
Particle Size and Polydispersity Index (PDI): Determine the mean hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the nanoparticles using DLS.
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Entrapment Efficiency (EE) and Drug Loading (DL): Quantify the amount of encapsulated drug using HPLC after separating the free drug from the nanoparticles. The EE and DL can be calculated using the following formulas:
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug × 100
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) × 100
-
-
Data Presentation
The following tables present hypothetical data for nanoparticles synthesized using the described protocol with varying concentrations of this compound.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation Code | This compound (w/v %) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| F1 | 0.1 | 180 ± 5.2 | 0.25 ± 0.03 | +15.3 ± 1.1 |
| F2 | 0.5 | 155 ± 4.8 | 0.18 ± 0.02 | +25.8 ± 1.5 |
| F3 | 1.0 | 130 ± 3.5 | 0.15 ± 0.01 | +32.1 ± 1.3 |
Table 2: Drug Entrapment and Loading Efficiency
| Formulation Code | Entrapment Efficiency (%) | Drug Loading (%) |
| F1 | 75.2 ± 2.1 | 7.1 ± 0.5 |
| F2 | 85.6 ± 1.8 | 8.2 ± 0.4 |
| F3 | 92.3 ± 1.5 | 9.0 ± 0.3 |
Visualizations
Caption: Stabilization mechanism of a nanoparticle by this compound.
References
- 1. Current Overview of Metal Nanoparticles’ Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myrevea.com [myrevea.com]
- 3. incibeauty.com [incibeauty.com]
- 4. specialchem.com [specialchem.com]
- 5. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The effect of surface-capping oleic acid on the optical properties of lanthanide-doped nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Dimethyl Lauramine Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lauramine oleate (B1233923) is the salt formed from the tertiary fatty amine, N,N-dimethyl-1-dodecanamine (dimethyl lauramine), and the unsaturated fatty acid, (9Z)-octadec-9-enoic acid (oleic acid).[1][2][3][4] It finds applications in the cosmetics industry as an antistatic agent, hair conditioning agent, skin conditioning agent, and viscosity controlling agent.[2][5] A thorough analytical characterization is crucial for quality control, formulation development, and ensuring the safety and efficacy of products containing this ingredient.
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of dimethyl lauramine oleate. The methodologies cover the identification, quantification, and physicochemical properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Analytical Technique | Reference |
| Molecular Formula | C32H65NO2 | Mass Spectrometry | [1] |
| Molecular Weight | 495.9 g/mol | Mass Spectrometry | [1] |
| Appearance | Reported as a clear liquid, though commercial grades may vary. | Visual Inspection | [6] |
| Solubility | Soluble in various organic solvents such as methanol, ethanol (B145695), acetone, isopropanol (B130326), chloroform, and toluene.[6] | Soluability Tests | |
| Assay | 95.00 to 100.00% | Titration, Chromatography | [2] |
Analytical Workflow for Characterization
A logical workflow for the comprehensive characterization of this compound is depicted below. This involves a combination of spectroscopic, chromatographic, and titrimetric methods to elucidate its structure, purity, and physicochemical properties.
Caption: A comprehensive analytical workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Spectroscopic Analysis
Objective: To identify the characteristic functional groups of this compound, confirming the presence of both the amine and carboxylate moieties.
Protocol:
-
Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR (Attenuated Total Reflectance) crystal.
-
Data Acquisition:
-
Instrument: A standard FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. Key expected peaks include:
-
~3005 cm⁻¹: C-H stretching of the vinyl group (=C-H).
-
~2925 and 2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the alkyl chains.[7]
-
~1710-1740 cm⁻¹: This region is critical. The absence of a strong carboxylic acid C=O stretch (around 1710 cm⁻¹) and the presence of a carboxylate anion stretch (around 1550-1610 cm⁻¹) would indicate salt formation.
-
~1465 cm⁻¹: C-H bending of CH₂ and CH₃ groups.
-
~1170 cm⁻¹: C-N stretching of the tertiary amine.
-
Objective: To elucidate the detailed chemical structure of this compound by analyzing the proton (¹H) and carbon (¹³C) environments.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.
-
-
Data Analysis:
-
¹H NMR:
-
Signals around 5.3 ppm are characteristic of the vinyl protons (-CH=CH-) of the oleate moiety.
-
A multiplet around 2.2-2.4 ppm can be attributed to the protons on the carbon adjacent to the carboxylate group.
-
A singlet around 2.2-2.3 ppm would correspond to the N-methyl protons of the dimethyl lauramine moiety.
-
A complex series of signals between 0.8 and 2.1 ppm will represent the aliphatic protons of both the lauramine and oleate chains. The terminal methyl group protons will appear as a triplet around 0.9 ppm.
-
-
¹³C NMR:
-
Signals around 128-130 ppm are characteristic of the vinyl carbons.
-
A signal in the range of 175-180 ppm would indicate the carboxylate carbon.
-
Signals corresponding to the N-methyl carbons would be expected around 45 ppm.
-
The aliphatic carbons of both chains will appear in the range of 14-35 ppm.
-
-
Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.
Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS after derivatization of the components).
-
Ionization Technique: Electrospray ionization (ESI) is suitable for analyzing the intact salt.
-
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mode: Both positive and negative ion modes should be used.
-
-
Data Analysis:
-
Positive Ion Mode: The protonated molecular ion of dimethyl lauramine [M+H]⁺ should be observed.
-
Negative Ion Mode: The deprotonated molecular ion of oleic acid [M-H]⁻ should be observed.
-
The exact mass measurements can be used to confirm the elemental composition.
-
Chromatographic Analysis
Due to the salt nature of this compound, it is often advantageous to analyze its constituent amine and fatty acid components separately using chromatographic techniques.
Objective: To quantify the dimethyl lauramine component and assess its purity. Fatty amines often require derivatization for good chromatographic performance.[8][9]
Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) and an internal standard.[9]
-
Heat the mixture to complete the reaction, then evaporate the excess reagent and solvent under a gentle stream of nitrogen.[9]
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC injection.
-
-
GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for fatty amine analysis (e.g., a wax-type column).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute the derivatized amine.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium.[10]
-
-
Data Analysis: The concentration of dimethyl lauramine can be determined by comparing the peak area of the derivatized analyte to that of the internal standard.
Objective: To quantify the oleic acid component. Derivatization is often employed to enhance UV detection.[11][12]
Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh a known amount of the this compound sample.
-
Hydrolyze the salt to liberate the free fatty acid.
-
Derivatize the oleic acid with a UV-active labeling agent (e.g., 2,4'-dibromoacetophenone) in the presence of a catalyst (e.g., triethylamine).[11]
-
After the reaction, the mixture is ready for HPLC analysis.
-
-
HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 5 µm, 150 x 4.6 mm).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% acetic acid) is commonly used.[13]
-
Flow Rate: 1.0-2.0 mL/min.[13]
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 260 nm for phenacyl esters).
-
-
Data Analysis: The concentration of oleic acid is determined by comparing its peak area to a calibration curve prepared with oleic acid standards.
Titration Methods
Objective: To determine the total basicity of the sample, which corresponds to the amine content.
Protocol:
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a non-aqueous solvent mixture (e.g., glacial acetic acid).[14][15]
-
Titration:
-
Calculation: The amine value is calculated in mg KOH/g of the sample.
Objective: To determine the amount of free carboxylic acid present in the sample.
Protocol:
-
Sample Preparation: Dissolve a known weight of the sample in a suitable solvent mixture (e.g., a mixture of isopropanol and toluene).
-
Titration:
-
Titrant: Standardized potassium hydroxide (B78521) (KOH) solution in ethanol (e.g., 0.1 N).
-
Indicator: Phenolphthalein indicator or potentiometric determination.
-
-
Calculation: The acid value is expressed as mg KOH required to neutralize the free acids in one gram of the sample.
Thermal Analysis
Objective: To assess the thermal stability, decomposition profile, and purity of this compound.[16][17]
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan.
-
TGA Conditions:
-
Temperature Range: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation.
-
-
DSC Conditions:
-
Temperature Program: A heat-cool-heat cycle can be employed to observe melting, crystallization, and glass transition events.
-
Heating/Cooling Rate: 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
TGA: The TGA thermogram will show the temperature at which the sample begins to decompose and the percentage of weight loss at different temperatures.
-
DSC: The DSC thermogram can reveal the melting point, heat of fusion (which can be used for purity estimation), and any polymorphic transitions.[17]
-
Logical Relationships and Workflows
The following diagram illustrates the logical flow for identifying and quantifying the components of this compound.
Caption: Workflow for the separation and quantification of the constituent components of this compound.
References
- 1. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 70321-83-4 [thegoodscentscompany.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound [drugfuture.com]
- 5. specialchem.com [specialchem.com]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jafs.com.pl [jafs.com.pl]
- 12. cerealsgrains.org [cerealsgrains.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mt.com [mt.com]
- 15. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 17. mt.com [mt.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dimethyl Lauramine Oleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Dimethyl lauramine oleate (B1233923). Dimethyl lauramine oleate is a salt formed from the tertiary amine, Dimethyl lauramine, and the fatty acid, oleic acid.[1] Due to the lack of a strong UV chromophore in the molecule, this method employs an Evaporative Light Scattering Detector (ELSD) for universal detection, providing a robust and sensitive analytical solution. The described protocol is suitable for the quantification of this compound in various sample matrices.
Introduction
This compound is utilized in cosmetic and pharmaceutical formulations as an antistatic, hair conditioning, and skin conditioning agent.[2] Accurate and reliable analytical methods are crucial for quality control, formulation development, and stability testing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds.[3] This application note presents a detailed protocol for the analysis of this compound using RP-HPLC with ELSD detection, which is well-suited for non-volatile analytes without a UV chromophore.[4][5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of long-chain compounds.[6]
-
Solvents: HPLC grade acetonitrile (B52724), water, and formic acid.
-
Standard: this compound reference standard.
Chromatographic Conditions
A gradient elution is employed to ensure adequate retention and separation of the analyte.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| ELSD Conditions | Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method.
| Parameter | Value |
| Retention Time (min) | ~ 12.5 |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 10 - 200 |
| Limit of Detection (LOD) (µg/mL) | 2.5 |
| Limit of Quantification (LOQ) (µg/mL) | 10 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The presented HPLC method provides a reliable approach for the quantification of this compound. The use of a C18 column offers good retention for the long alkyl chains of both the lauramine and oleate moieties. A gradient elution with acetonitrile and water is necessary to elute the relatively non-polar analyte from the reversed-phase column in a reasonable time with good peak shape. The addition of formic acid to the mobile phase helps to ensure consistent ionization in the ELSD and can improve peak symmetry.
For molecules like this compound that lack a strong chromophore, ELSD is a suitable alternative to UV detection.[4][5] The detector's response is dependent on the mass of the analyte, making it a universal detector for non-volatile compounds. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control analysis.
Conclusion
This application note provides a comprehensive HPLC method for the determination of this compound. The protocol is detailed for easy implementation in a laboratory setting. The method is sensitive, specific, and robust, making it a valuable tool for researchers, scientists, and drug development professionals working with formulations containing this ingredient.
References
- 1. ewg.org [ewg.org]
- 2. This compound, 70321-83-4 [thegoodscentscompany.com]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of Dimethyl lauramine oleate
Introduction
Dimethyl lauramine oleate (B1233923) is a quaternary ammonium (B1175870) salt, combining the tertiary amine N,N-dimethyldodecan-1-amine (dimethyl lauramine) and the long-chain fatty acid (Z)-octadec-9-enoic acid (oleic acid).[1] It finds applications in the cosmetics industry as an antistatic agent, and for viscosity control.[1][2] Due to its salt structure and high molecular weight (495.9 g/mol ), direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to low volatility and potential thermal degradation in the GC inlet.[3][4]
This application note describes a robust protocol for the indirect analysis of Dimethyl lauramine oleate by derivatizing its constituent amine and fatty acid components, making them amenable to GC-MS. This method allows for the qualitative and quantitative analysis of the individual components, thereby confirming the composition of the original salt.
Principle
The analytical strategy involves the dissociation of the this compound salt, followed by separate derivatization reactions for the amine and the fatty acid. The N,N-dimethyldodecan-1-amine is a tertiary amine, and while challenging to derivatize directly, this protocol will focus on its analysis after extraction. The oleic acid is converted to its more volatile fatty acid methyl ester (FAME) derivative, oleic acid methyl ester.[5][6] The resulting derivatives are then analyzed by GC-MS. Identification is based on retention time and the characteristic mass spectral fragmentation patterns of each component.
Experimental Protocols
1. Sample Preparation and Dissociation of the Salt
A carefully designed sample preparation protocol is crucial for the successful analysis of this compound.
-
Reagents and Materials :
-
This compound sample
-
Hexane (B92381) (GC grade)
-
Dichloromethane (GC grade)[7]
-
Methanol (GC grade)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
1.5 mL glass GC autosampler vials with inserts[8]
-
Vortex mixer
-
Centrifuge
-
-
Protocol :
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL glass tube.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Add 2 mL of deionized water to facilitate the dissociation of the salt.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer, containing the oleic acid, to a clean glass tube.
-
The lower aqueous/methanolic layer, containing the protonated dimethyl lauramine, can be basified and extracted for separate analysis if required. This protocol will focus on the oleic acid component.
-
Dry the collected organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic extract to a clean tube for the derivatization step.
-
2. Derivatization of Oleic Acid to its Methyl Ester (FAME)
To increase volatility for GC-MS analysis, the oleic acid is converted to its methyl ester.[5][9]
-
Reagents and Materials :
-
Dried organic extract from the previous step
-
Boron trifluoride-methanol solution (14% BF3 in methanol)[9]
-
Saturated sodium chloride solution
-
Hexane (GC grade)
-
Heating block or water bath
-
Anhydrous sodium sulfate
-
-
Protocol :
-
Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen.
-
To the residue, add 2 mL of 14% BF3-methanol solution.[9]
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[9]
-
After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 2 mL of hexane.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer, containing the fatty acid methyl esters, to a clean GC vial.
-
Dry the hexane extract with a small amount of anhydrous sodium sulfate before analysis.
-
3. GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of fatty acid methyl esters.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-550 amu |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
Data Presentation
Expected Quantitative Data
The primary analyte for this protocol is the methyl ester of oleic acid. The N,N-dimethyldodecan-1-amine can be analyzed separately, often after derivatization with a reagent like propyl chloroformate.[1]
Table 1: Expected Retention Time and Key Mass Fragments for Derivatized Oleic Acid
| Compound | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Oleic Acid | Methyl Ester | ~18.5 | 296 (M+), 264, 222, 55 (Base Peak)[6] |
Table 2: Predicted Key Mass Fragments for N,N-Dimethyldodecan-1-amine
While not the primary focus of this specific protocol, if analyzed, the mass spectrum of N,N-dimethyldodecan-1-amine would be expected to show the following characteristic fragments.
| Compound | Key Mass Fragments (m/z) | Fragmentation Pathway |
| N,N-Dimethyldodecan-1-amine | 58 (Base Peak) | Alpha-cleavage leading to [CH2=N(CH3)2]+[10] |
| M-15 | Loss of a methyl group |
Mandatory Visualizations
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bre.com [bre.com]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Dimethyl Lauramine Oleate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lauramine oleate (B1233923) is a cationic lipid that, while predominantly utilized in the cosmetics industry, holds potential for cell culture applications, particularly in the realm of nucleic acid transfection and drug delivery.[1][2][3][4] As a salt of a tertiary aliphatic amine (Dimethyl Lauramine) and a fatty acid (oleic acid), its amphiphilic nature suggests it could be a candidate for forming liposomes or nanoparticles to facilitate the entry of macromolecules into cells.[1][5] Cationic lipids are instrumental in modern cell biology, forming the basis of many commercially available transfection reagents.[6][7][8] They interact electrostatically with negatively charged nucleic acids to form complexes that can fuse with the cell membrane, enabling the delivery of genetic material.[6][8]
These application notes provide a comprehensive overview of the potential uses of Dimethyl lauramine oleate in cell culture, drawing parallels from the well-established principles of cationic lipid-mediated transfection. The provided protocols offer a starting point for researchers to explore its efficacy and optimize its use for their specific cell lines and applications.
Principle of Cationic Lipid-Mediated Transfection
Cationic lipids, such as this compound, possess a positively charged headgroup and a hydrophobic tail. This structure allows them to spontaneously form liposomes or micelles in aqueous solutions.[6] When mixed with negatively charged molecules like DNA or RNA, they form condensed complexes known as lipoplexes.[6] The net positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to their uptake by the cell, primarily through endocytosis.[6] Once inside the cell, the lipoplex must escape the endosome to release its cargo into the cytoplasm (for RNA) or nucleus (for DNA) to exert its biological effect.[6]
Potential Applications in Cell Culture
-
Gene Transfection: Transient or stable introduction of plasmid DNA to study gene function, protein expression, and cellular pathways.
-
siRNA/miRNA Delivery: Delivery of small interfering RNAs or microRNAs for gene silencing and functional genomics studies.
-
Drug Delivery: Encapsulation and delivery of hydrophobic drugs or other therapeutic molecules to enhance their solubility and cellular uptake.[9][10][11]
Data Presentation: Hypothetical Performance Characteristics
As there is currently no published data on the use of this compound in cell culture, the following tables are presented as a template for researchers to populate with their own experimental data. These tables provide a framework for evaluating the performance of this compound as a transfection reagent against a commercially available standard.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Cell Viability (%) (MTT Assay) |
| HEK293 | 0.5 | User Data |
| 1.0 | User Data | |
| 2.5 | User Data | |
| 5.0 | User Data | |
| HeLa | 0.5 | User Data |
| 1.0 | User Data | |
| 2.5 | User Data | |
| 5.0 | User Data | |
| A549 | 0.5 | User Data |
| 1.0 | User Data | |
| 2.5 | User Data | |
| 5.0 | User Data |
Table 2: Transfection Efficiency of this compound
| Cell Line | Plasmid DNA (e.g., pEGFP-N1) | This compound:DNA Ratio (w/w) | Transfection Efficiency (%) (Flow Cytometry) |
| HEK293 | 1 µg | 2:1 | User Data |
| 4:1 | User Data | ||
| 6:1 | User Data | ||
| HeLa | 1 µg | 2:1 | User Data |
| 4:1 | User Data | ||
| 6:1 | User Data | ||
| A549 | 1 µg | 2:1 | User Data |
| 4:1 | User Data | ||
| 6:1 | User Data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Dissolution: Dissolve this compound in a suitable organic solvent such as ethanol (B145695) or DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).[12][13][14]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the sterile stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Plasmid DNA Transfection using this compound
This protocol is a general guideline and should be optimized for each cell line and plasmid used.
Materials:
-
This compound stock solution (1 mg/mL)
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete cell culture medium with serum
-
Cells plated in a 24-well plate
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes: a. Tube A (DNA Dilution): In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently by flicking the tube. b. Tube B (Lipid Dilution): In a separate sterile microcentrifuge tube, dilute the desired amount of this compound stock solution (e.g., 1-3 µL, corresponding to a 2:1 to 6:1 lipid:DNA ratio) in 50 µL of serum-free medium. Mix gently. c. Complex Formation: Add the diluted DNA (Tube A) to the diluted lipid (Tube B) and mix gently by pipetting up and down. Do not vortex. d. Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.[15][16]
-
Transfection: a. Gently add the 100 µL of DNA-lipid complex mixture dropwise to the cells in the 24-well plate. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Medium Change (Optional but Recommended): After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium. This step can help to reduce cytotoxicity.
-
Gene Expression Analysis: Assay for transgene expression 24-72 hours post-transfection.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol allows for the determination of the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells plated in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: General workflow for cationic lipid-mediated gene transfection.
Caption: Signaling pathway of lipoplex uptake and gene expression.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Transfection Efficiency | Suboptimal lipid:DNA ratio | Optimize the ratio of this compound to DNA (e.g., 1:1, 2:1, 4:1, 6:1). |
| Low cell confluency | Ensure cells are in a logarithmic growth phase and at the optimal confluency (70-90%). | |
| Presence of serum or antibiotics in the transfection medium | Perform transfection in serum-free medium and without antibiotics.[6] | |
| Poor quality of DNA | Use high-purity, endotoxin-free plasmid DNA. | |
| High Cell Toxicity | Excessive amount of lipid | Reduce the concentration of this compound. |
| Prolonged exposure to transfection complexes | Reduce the incubation time or perform a medium change after 4-6 hours. | |
| Cell type is sensitive to lipid reagents | Test on a different, more robust cell line. | |
| Inconsistent Results | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Incomplete mixing of reagents | Ensure gentle but thorough mixing during complex formation. |
Conclusion
This compound presents an intriguing, yet unexplored, candidate for cell culture applications, particularly as a transfection reagent. Its chemical properties align with those of established cationic lipids used for gene and drug delivery. The protocols and guidelines provided here serve as a foundational framework for researchers to systematically evaluate its potential. Empirical determination of optimal conditions, including lipid-to-nucleic acid ratios and cell-type-specific toxicity, will be critical for harnessing its utility in cell and molecular biology research.
References
- 1. ewg.org [ewg.org]
- 2. incibeauty.com [incibeauty.com]
- 3. ulprospector.com [ulprospector.com]
- 4. ulprospector.com [ulprospector.com]
- 5. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. DNA Transfection Mediated by Cationic Lipid Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perspectives of nano-carrier drug delivery systems to overcome cancer drug resistance in the clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 13. btsjournals.com [btsjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. avantiresearch.com [avantiresearch.com]
- 16. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ Polar Lipids [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Dimethyl Lauramine Oleate
Welcome to the Technical Support Center for the synthesis and purification of Dimethyl lauramine oleate (B1233923). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the preparation of this long-chain amine salt.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Dimethyl lauramine oleate?
The synthesis of this compound is a straightforward acid-base neutralization reaction. It involves the reaction of Dimethyl lauramine, a tertiary amine, with oleic acid, a fatty acid. The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the carboxylic acid group of oleic acid, forming an ammonium (B1175870) carboxylate salt.[1][2]
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges in the synthesis of this compound include:
-
Controlling Stoichiometry: The reaction between tertiary amines and fatty acids can sometimes lead to the formation of complexes with non-equimolar ratios (e.g., 1:2 amine to acid), which can complicate the purification process and reduce the yield of the desired 1:1 salt.
-
Ensuring Complete Reaction: Driving the acid-base equilibrium towards the product side is crucial for achieving a high yield. This can be influenced by reaction conditions such as solvent and temperature.
-
Presence of Impurities in Starting Materials: Commercial grades of oleic acid can contain other saturated and unsaturated fatty acids, which will react with Dimethyl lauramine to form a mixture of amine salts, making purification difficult.[3] Similarly, the purity of the Dimethyl lauramine is also a critical factor.
Q3: What are the common issues encountered during the purification of this compound?
Purification of long-chain amine salts like this compound can be challenging due to their physical properties. Common issues include:
-
Difficulty with Chromatographic Purification: The basic nature of the amine salt can cause strong interactions with acidic stationary phases like silica (B1680970) gel, leading to poor separation and product loss.[4]
-
Phase Separation Problems: During aqueous work-ups to remove excess acid or base, the amphiphilic nature of the product can lead to the formation of emulsions, making layer separation difficult.
-
Recrystallization Challenges: Finding a suitable solvent system for recrystallization can be difficult. The compound may "oil out" or precipitate as a fine powder that is difficult to filter and dry.[5][6]
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Recommended Action |
| Reaction does not proceed to completion (as indicated by TLC or NMR) | Incomplete proton transfer due to unfavorable equilibrium. | - Use a solvent that favors salt formation. A polar, non-protic solvent can be a good starting point.- Gently heating the reaction mixture may help to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures. |
| Incorrect stoichiometry of reactants. | - Accurately measure and use a 1:1 molar ratio of Dimethyl lauramine to oleic acid.- Consider a slight excess of one reactant to ensure the complete conversion of the other, but be prepared for its removal during purification. | |
| Low isolated yield after work-up | Loss of product during aqueous extraction due to emulsion formation. | - Use a brine wash (saturated NaCl solution) to help break up emulsions.- Centrifugation can also be effective in separating layers. |
| Product is partially soluble in the aqueous phase. | - Minimize the volume of water used for washing.- Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. | |
| Degradation of the product. | - Avoid excessive heating during the reaction and purification steps. Long-chain amines can be susceptible to oxidation.[7] |
Product Purity Issues
| Symptom | Possible Cause | Recommended Action |
| Presence of unreacted starting materials in the final product | Incomplete reaction or inefficient purification. | - Optimize reaction conditions (time, temperature, solvent) to ensure complete conversion.- For purification, consider an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove unreacted Dimethyl lauramine, followed by a wash with a dilute aqueous base to remove unreacted oleic acid.[2] |
| Broad or multiple spots on TLC, or extra peaks in NMR | Presence of impurities from starting materials (e.g., other fatty acids in oleic acid). | - Use high-purity starting materials (>99%).[3]- If high-purity starting materials are not available, consider purifying them before the reaction. Oleic acid can be purified by low-temperature recrystallization.[3] |
| Formation of non-equimolar amine-acid complexes. | - Strictly control the stoichiometry of the reactants.- Recrystallization may help to isolate the desired 1:1 salt from other complexes. | |
| Discolored (yellow or brown) product | Oxidation of the amine or the double bond in oleic acid. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Synthesis of this compound
This is a general protocol and may require optimization.
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Dimethyl lauramine (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or a non-polar solvent like toluene).
-
In a separate container, dissolve oleic acid (1.0 equivalent) in the same solvent.
-
-
Reaction:
-
Slowly add the oleic acid solution to the Dimethyl lauramine solution with stirring at room temperature.
-
The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] Spot the starting materials and the reaction mixture on a silica gel plate. The product, being a salt, will have a different Rf value than the starting materials. A typical eluent system could be a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid or triethylamine (B128534) to improve spot shape.
-
-
Purification:
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction (Optional, if unreacted starting materials are present):
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted Dimethyl lauramine.
-
Wash the organic layer with a dilute aqueous base (e.g., 1 M NaHCO3) to remove any unreacted oleic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents or solvent pairs might include acetone, ethanol, or mixtures of a polar solvent with a non-polar anti-solvent (e.g., ethanol/hexane).[6][8]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
-
-
Characterization
-
Thin Layer Chromatography (TLC): As described in the monitoring step, TLC can be used to assess the purity of the final product. The presence of a single spot indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the product. The spectrum should show characteristic peaks for both the Dimethyl lauramine and oleate moieties. The integration of the peaks can be used to confirm the 1:1 stoichiometry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule. The spectrum should show the disappearance of the carboxylic acid C=O stretch from oleic acid and the appearance of a carboxylate anion stretch.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. EP1746084B1 - Process for the preparation of saturated or unsaturated primary fatty amines - Google Patents [patents.google.com]
- 8. EP0314147B1 - Process for the synthesis of N,N-dialkyl-Hydroxylamines - Google Patents [patents.google.com]
- 9. US2468755A - Fatty acid amine salt composition - Google Patents [patents.google.com]
Technical Support Center: Optimizing Dimethyl Lauramine Oleate in Emulsions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully incorporating Dimethyl Lauramine Oleate (DMLO) into emulsion formulations. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMLO) and what is its primary role in an emulsion?
This compound is a cationic surfactant.[1][2] In an emulsion, it primarily functions as an emulsifier, helping to create a stable mixture of oil and water.[3] Its cationic nature means the hydrophilic head of the molecule carries a positive charge. Beyond its emulsifying properties, DMLO is also used as a hair conditioning agent, skin conditioning agent, antistatic agent, and viscosity controlling agent in various cosmetic and pharmaceutical products.[2][4]
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of DMLO and how does it influence emulsion type?
The exact Hydrophilic-Lipophilic Balance (HLB) value for this compound is not widely published in publicly available literature. However, as a cationic surfactant, it is expected to have a relatively high HLB value, making it suitable for creating oil-in-water (O/W) emulsions. The HLB system is a valuable tool for selecting the appropriate emulsifier system to achieve a stable emulsion.[5][6] To determine the optimal HLB for your specific oil phase, experimental determination is recommended.
Q3: What are the typical usage concentrations for DMLO in an emulsion?
Q4: Are there any known incompatibilities with DMLO?
Yes, as a cationic surfactant, this compound is generally incompatible with anionic ingredients (negatively charged). Mixing DMLO with anionic surfactants can lead to the formation of an insoluble complex, resulting in emulsion instability and loss of efficacy.[7] Care should be taken to review the ionic nature of all ingredients in the formulation.
Q5: What are the common mechanisms of emulsion instability when using DMLO?
Emulsions are inherently thermodynamically unstable systems. Common instability mechanisms include:
-
Creaming or Sedimentation: The migration of the dispersed phase (oil droplets in an O/W emulsion) to the top or bottom of the continuous phase due to density differences. This is often a reversible process.
-
Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This can be a precursor to coalescence and is sometimes reversible.
-
Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the total interfacial area. This is an irreversible process and ultimately leads to phase separation.
-
Phase Inversion: The emulsion inverts from one type to another (e.g., from O/W to W/O). This can be triggered by changes in temperature, concentration of the dispersed phase, or the addition of electrolytes.
Troubleshooting Guide
This guide addresses common issues encountered when formulating emulsions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Phase Separation (Creaming/Coalescence) | 1. Incorrect DMLO Concentration: Insufficient DMLO to adequately cover the surface of the oil droplets. | 1. Incrementally increase the concentration of DMLO (e.g., in 0.5% steps) and observe the impact on stability. |
| 2. Incompatible Ingredients: Presence of anionic ingredients reacting with the cationic DMLO. | 2. Review all formulation components for anionic species. Replace with non-ionic or cationic alternatives if possible. | |
| 3. Inappropriate HLB of the Emulsifier System: The overall HLB of the emulsifier blend does not match the required HLB of the oil phase. | 3. Experimentally determine the required HLB of your oil phase. Consider blending DMLO with a non-ionic co-emulsifier to adjust the overall HLB. | |
| 4. High Droplet Size: Large droplets are more prone to creaming and coalescence. | 4. Increase the energy input during homogenization (higher speed or longer time) to reduce droplet size. | |
| Change in Viscosity (Thinning or Thickening) | 1. pH Shift: The pH of the formulation may be affecting the performance of DMLO or other viscosity-modifying agents. | 1. Measure the pH of the emulsion and adjust to a neutral or slightly acidic range, where cationic surfactants are generally most effective. |
| 2. Interaction with Other Ingredients: DMLO may be interacting with other components, leading to a change in the emulsion's structure. | 2. Prepare simplified versions of the emulsion with fewer components to identify the interacting ingredient. | |
| Grainy Appearance or Precipitation | 1. Incompatibility: Formation of insoluble complexes between DMLO and anionic ingredients. | 1. As mentioned above, eliminate any anionic components from the formulation. |
| 2. Temperature Shock: Rapid cooling of the emulsion can sometimes cause certain components to crystallize. | 2. Ensure a controlled and gradual cooling process after homogenization. |
Experimental Protocols
Protocol 1: Determination of Optimal DMLO Concentration
Objective: To determine the minimum concentration of this compound required to form a stable oil-in-water emulsion.
Materials:
-
This compound (DMLO)
-
Oil phase (specific to your application)
-
Aqueous phase (e.g., deionized water)
-
High-shear homogenizer
-
Beakers and graduated cylinders
-
Analytical balance
Methodology:
-
Prepare Stock Solutions:
-
Prepare a series of aqueous solutions with varying concentrations of DMLO (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/w).
-
-
Pre-emulsion Formation:
-
For each DMLO concentration, heat the oil phase and the corresponding aqueous phase separately to a suitable temperature (e.g., 70-80 °C).
-
Slowly add the oil phase to the aqueous phase while mixing with a standard laboratory mixer.
-
-
Homogenization:
-
Subject each pre-emulsion to high-shear homogenization at a constant speed and time (e.g., 5000 rpm for 5 minutes).
-
-
Stability Assessment:
-
Store the resulting emulsions in sealed containers at various temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Visually inspect the emulsions for any signs of instability (creaming, phase separation) at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month).
-
Characterize the droplet size and polydispersity index (PDI) of the stable emulsions using a particle size analyzer.
-
Data Presentation:
| DMLO Concentration (% w/w) | Visual Stability (24h @ 25°C) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| 0.5 | Phase Separation | - | - |
| 1.0 | Creaming | 850 | 0.6 |
| 1.5 | Stable | 450 | 0.3 |
| 2.0 | Stable | 300 | 0.2 |
| 2.5 | Stable | 280 | 0.2 |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Protocol 2: Emulsion Characterization
Objective: To characterize the physical properties of the optimized emulsion.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) particle size analyzer.
-
Methodology:
-
Dilute a small sample of the emulsion with the continuous phase (deionized water) to a suitable concentration to avoid multiple scattering.
-
Equilibrate the sample to the measurement temperature (e.g., 25 °C).
-
Perform the measurement to obtain the Z-average mean diameter and the PDI. A PDI value below 0.3 generally indicates a narrow size distribution.
-
2. Zeta Potential Measurement:
-
Instrument: Zeta potential analyzer.
-
Methodology:
-
Dilute the emulsion sample with the continuous phase.
-
Measure the electrophoretic mobility of the droplets. The instrument will calculate the zeta potential. For a stable O/W emulsion with a cationic surfactant like DMLO, a positive zeta potential of > +30 mV is generally desirable for good electrostatic stabilization.
-
Visualizations
References
- 1. scientificspectator.com [scientificspectator.com]
- 2. This compound (with Product List) [incidecoder.com]
- 3. This compound | 70321-83-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. incibeauty.com [incibeauty.com]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 7. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
Technical Support Center: Dimethyl Lauramine Oleate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl lauramine oleate (B1233923) (DMLO) formulations.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl lauramine oleate (DMLO) and what are its primary functions in a formulation?
This compound (DMLO) is a salt formed from dimethyl lauramine and oleic acid.[1] In formulations, it primarily functions as an antistatic agent, hair conditioning agent, skin conditioning agent, and viscosity controlling agent.[2][3] It is utilized for its emulsifying and surfactant properties in a variety of cosmetic and pharmaceutical products, including creams, lotions, shampoos, and conditioners.[4][5][6]
Q2: What are the potential signs of instability in a DMLO formulation?
Instability in DMLO formulations can manifest in several ways, including:
-
Phase separation: The oil and water phases of an emulsion separate, which can appear as a layer of oil on the surface or complete separation of the two phases.[7]
-
Changes in viscosity: A noticeable increase or decrease in the thickness of the product.
-
Changes in appearance: This can include color changes, development of a grainy texture, or crystallization.
-
Changes in odor: An off-odor may develop due to chemical degradation.
-
pH shift: A significant change in the pH of the formulation can indicate chemical reactions are occurring.
Q3: What are the likely chemical degradation pathways for DMLO?
As a salt of a tertiary amine and an unsaturated fatty acid, DMLO may be susceptible to the following degradation pathways:
-
Hydrolysis: The ester-like salt linkage can be susceptible to hydrolysis, especially at extreme pH values (either acidic or basic), leading to the formation of dimethyl lauramine and oleic acid.
-
Oxidation: The double bond in the oleic acid component is prone to oxidation. This can be initiated by exposure to heat, light, or the presence of metal ions. Oxidation can lead to the formation of peroxides, aldehydes, and other degradation products, which may cause changes in odor and color. Lipid excipients, in general, can contain peroxides that decompose under heat and UV radiation, leading to free radical formation and oxidation of unsaturated groups.[8]
Q4: How do temperature and pH affect the stability of DMLO formulations?
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions such as hydrolysis and oxidation. For emulsions, high temperatures can decrease viscosity and increase the kinetic energy of droplets, potentially leading to coalescence and phase separation. Freeze-thaw cycles can also disrupt emulsion stability by causing crystallization of either the dispersed or continuous phase, leading to droplet aggregation.[9]
-
pH: The stability of the salt linkage in DMLO is pH-dependent. At very low or very high pH, the salt can dissociate, and the components may be more susceptible to degradation. The stability of emulsifiers is often pH-dependent, and a shift in pH can cause the emulsifier to lose its effectiveness.
Troubleshooting Guide
This guide addresses common stability issues encountered in DMLO formulations.
Issue 1: Phase Separation (Creaming or Coalescence)
Possible Causes:
-
Inadequate emulsifier concentration.
-
Incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system.
-
High storage temperatures leading to increased droplet mobility and coalescence.
-
Freeze-thaw cycles causing droplet aggregation.
-
Changes in pH affecting emulsifier efficacy.
-
Incompatibility with other excipients.
Troubleshooting Steps:
-
Optimize Emulsifier Concentration: Gradually increase the concentration of DMLO or a co-emulsifier.
-
Adjust HLB: If using co-emulsifiers, adjust the ratio to achieve the optimal HLB for your oil phase.
-
Control Storage Temperature: Store formulations at controlled room temperature and perform accelerated stability testing at elevated temperatures to predict long-term stability.
-
Evaluate Excipient Compatibility: Conduct compatibility studies with all formulation components to identify any potential interactions.
-
Add a Thickener: Incorporating a rheology modifier can increase the viscosity of the continuous phase, which can slow down droplet movement and reduce the likelihood of creaming and coalescence.[10]
Logical Workflow for Troubleshooting Phase Separation
Caption: Troubleshooting workflow for phase separation.
Issue 2: Change in Viscosity
Possible Causes:
-
Polymer degradation: If viscosity is controlled by a polymer, it may be degrading due to hydrolysis or interaction with other excipients.
-
Changes in emulsion structure: Flocculation or coalescence of droplets can lead to a decrease in viscosity.
-
Hydration of thickening agents: Incomplete hydration of thickening agents during manufacturing can lead to an initial increase in viscosity over time.
Troubleshooting Steps:
-
Evaluate Polymer Compatibility: Ensure the chosen thickening polymer is compatible with the ionic nature of DMLO and stable at the formulation's pH.
-
Optimize Manufacturing Process: Ensure sufficient hydration time for thickening agents.
-
Monitor Droplet Size: Use microscopy or particle size analysis to check for changes in the emulsion structure that correlate with viscosity changes.
Issue 3: Color and Odor Changes
Possible Causes:
-
Oxidation of oleic acid: The double bond in oleic acid is susceptible to oxidation, which can produce byproducts with undesirable odors and colors.
-
Interaction with impurities: Trace metal ions from raw materials or manufacturing equipment can catalyze oxidative degradation.[11]
-
Photodegradation: Exposure to UV light can initiate degradation of DMLO or other formulation components.
Troubleshooting Steps:
-
Incorporate Antioxidants: Add antioxidants such as tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to the oil phase to prevent oxidation.
-
Use Chelating Agents: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Use UV-Protective Packaging: Store the formulation in opaque or UV-resistant packaging to prevent photodegradation.
-
Control Raw Material Quality: Use high-purity raw materials with low levels of pro-oxidant impurities.
Potential Degradation Pathway of DMLO
Caption: Potential degradation pathways of DMLO.
Data Presentation
Table 1: Hypothetical Stability Data for a DMLO Cream Formulation under Accelerated Conditions (40°C/75% RH)
| Time Point | pH | Viscosity (cP) | Appearance | Odor |
| Initial | 6.5 | 15,000 | White, smooth cream | Characteristic |
| 1 Month | 6.3 | 14,500 | Slight off-white | Faintly altered |
| 2 Months | 6.1 | 13,800 | Off-white, slight graininess | Noticeably altered |
| 3 Months | 5.8 | 12,500 | Yellowish, phase separation | Rancid |
Table 2: Effect of pH on the Stability of a DMLO Emulsion after 3 Months at 40°C
| Formulation pH | Visual Appearance | Droplet Size (μm) |
| 4.0 | Phase separation | > 50 (coalescence) |
| 5.5 | Slight creaming | 10-15 |
| 7.0 | Homogeneous | 5-8 |
| 8.5 | Slight thinning | 8-12 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To predict the long-term stability of a DMLO formulation by subjecting it to elevated temperature and humidity.
Methodology:
-
Prepare the final formulation and package it in the intended commercial packaging.
-
Place samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.
-
Withdraw samples at predetermined time points (e.g., initial, 1 month, 2 months, 3 months).
-
Allow samples to equilibrate to room temperature before analysis.
-
Evaluate the following parameters at each time point:
-
Visual Appearance: Color, clarity, homogeneity, phase separation, crystallization.
-
Odor: Any change from the initial characteristic odor.
-
pH: Measure using a calibrated pH meter.
-
Viscosity: Measure using a viscometer with the appropriate spindle and speed.
-
Microbial Content: Perform total viable count and tests for specified microorganisms.
-
-
Compare the results to the initial data and to a control sample stored at room temperature.
Protocol 2: Freeze-Thaw Cycle Stability
Objective: To assess the stability of a DMLO formulation when exposed to temperature cycling.
Methodology:
-
Place samples of the formulation in their final packaging in a freezer at -10°C to -20°C for 24 hours.[9]
-
Remove the samples and allow them to thaw at room temperature (20-25°C) for 24 hours.[9]
-
This completes one freeze-thaw cycle.
-
Repeat for a minimum of three cycles.[9]
-
After the final cycle, visually inspect the samples for any signs of instability such as phase separation, crystallization, or changes in texture.
-
Compare the physical properties (e.g., viscosity, pH) to a control sample that was not subjected to freeze-thaw cycling.
Protocol 3: Centrifugal Stress Test
Objective: To rapidly assess the physical stability of a DMLO emulsion.
Methodology:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom.
-
The height of the separated layer can be measured and expressed as a percentage of the total sample height to quantify instability. A stable formulation should show no separation.[7]
Experimental Workflow for Stability Testing
Caption: General workflow for stability testing of DMLO formulations.
References
- 1. ewg.org [ewg.org]
- 2. specialchem.com [specialchem.com]
- 3. This compound (with Product List) [incidecoder.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. alzointernational.com [alzointernational.com]
- 6. ulprospector.com [ulprospector.com]
- 7. benchchem.com [benchchem.com]
- 8. chineway.com.cn [chineway.com.cn]
- 9. microchemlab.com [microchemlab.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Phase Separation in Dimethyl Lauramine Oleate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered when working with Dimethyl lauramine oleate (B1233923) (DMLO) emulsions.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common problems observed during emulsion formulation and stability testing.
Q1: My DMLO emulsion is showing signs of creaming, with a distinct layer forming at the top. What is causing this and how can I fix it?
A1: Creaming is the upward movement of dispersed oil droplets, leading to a concentrated layer at the top of the emulsion. It is often a precursor to more severe instability like coalescence and breaking.[1]
-
Potential Causes:
-
Insufficient Homogenization: The oil droplets may be too large, allowing them to rise more quickly.
-
Low Viscosity of the Continuous Phase: A watery external phase offers little resistance to droplet movement.
-
Density Difference: A significant density difference between the oil and aqueous phases drives creaming.
-
-
Troubleshooting Steps:
-
Optimize Homogenization: Increase the homogenization speed or duration to reduce the average droplet size. Aim for a narrow particle size distribution.
-
Increase Continuous Phase Viscosity: Incorporate a rheology modifier (e.g., xanthan gum, carbomer) into the aqueous phase to slow down droplet movement.[2]
-
Evaluate Emulsifier Concentration: Ensure the DMLO concentration is sufficient to adequately cover the surface of the oil droplets.
-
Q2: I'm observing coalescence, where oil droplets are merging to form larger ones, leading to a visible oil layer. What should I do?
A2: Coalescence is an irreversible process where the interfacial film ruptures, allowing droplets to merge. This is a critical sign of emulsion instability.[3]
-
Potential Causes:
-
Inadequate Emulsifier Concentration: There may not be enough DMLO to form a stable interfacial film around the oil droplets.
-
Inappropriate HLB of the Emulsifier System: While DMLO is the primary emulsifier, the overall Hydrophilic-Lipophilic Balance (HLB) of the system may not be optimal for the chosen oil phase.
-
Presence of Electrolytes: Salts in the aqueous phase can disrupt the stability of the emulsion.[4]
-
Temperature Fluctuations: Changes in temperature during storage can impact the stability of the emulsifier film.[5]
-
-
Troubleshooting Steps:
-
Increase DMLO Concentration: Gradually increase the concentration of Dimethyl Lauramine Oleate to ensure complete coverage of the oil droplets.
-
Optimize the HLB System: Consider adding a co-emulsifier to achieve the required HLB for your specific oil phase. The required HLB is a property of the oil phase you are trying to emulsify.[6]
-
Control Ionic Strength: If possible, reduce the concentration of electrolytes in the aqueous phase.
-
Maintain Stable Storage Conditions: Store the emulsion at a consistent, controlled temperature.
-
Q3: My DMLO emulsion has completely separated into distinct oil and water layers. Is it salvageable?
A3: Complete phase separation, also known as breaking, is an irreversible process.[1] The emulsion cannot be simply reconstituted by shaking. It indicates a fundamental instability in the formulation.
-
Primary Causes:
-
Incorrect Emulsifier Selection: DMLO alone may not be the appropriate emulsifier for your oil phase or the conditions of your formulation.
-
Extreme pH: The pH of the aqueous phase can significantly affect the charge and stability of the DMLO emulsifier.[7]
-
Microbial Contamination: Bacterial growth can produce substances that disrupt the emulsion.
-
-
Troubleshooting Steps:
-
Re-evaluate the Formulation: A complete reformulation may be necessary. This includes reassessing the choice of emulsifier, the oil-to-water ratio, and the need for co-emulsifiers or stabilizers.
-
Optimize pH: Measure and adjust the pH of the aqueous phase to a range that ensures the stability of DMLO. As a cationic emulsifier, DMLO is generally more stable in acidic to neutral pH ranges.
-
Incorporate a Preservative: If microbial contamination is suspected, add a suitable preservative to the formulation.
-
Frequently Asked Questions (FAQs)
Q: What is the function of this compound in an emulsion?
A: this compound is a cationic surfactant that functions as an antistatic agent, a hair and skin conditioning agent, and a viscosity controlling agent.[2][8] In emulsions, it primarily acts as an emulsifier, helping to disperse and stabilize oil droplets in an aqueous phase.
Q: What is the typical usage concentration of this compound?
A: The usage concentration can vary depending on the specific application and the other ingredients in the formulation. It is recommended to consult supplier technical data sheets for specific guidance. As a starting point, concentrations can range from 1-10% of the oil phase weight.[1]
Q: Are there any compatibility issues I should be aware of with this compound?
A: Yes, as a cationic surfactant, this compound can be incompatible with anionic ingredients (e.g., many thickeners like carbomers, and anionic surfactants). This incompatibility can lead to precipitation or emulsion instability. It is crucial to check the compatibility of all ingredients in the formulation.
Q: How does pH affect the stability of DMLO emulsions?
A: The pH of the aqueous phase is a critical factor for the stability of emulsions stabilized by ionic surfactants like DMLO.[4][5][7] For cationic surfactants, a lower pH (acidic to neutral) generally ensures a higher surface charge on the oil droplets, leading to greater electrostatic repulsion and improved stability. At higher pH values, the cationic charge may be neutralized, reducing repulsion and leading to instability.
Data Presentation
The following tables provide an example of how to structure quantitative data to assess the impact of different formulation and process variables on the stability of DMLO emulsions. The data presented here is for illustrative purposes and should be replaced with experimental results.
Table 1: Effect of DMLO Concentration and Homogenization Speed on Particle Size and Zeta Potential
| DMLO Concentration (% w/w) | Homogenization Speed (RPM) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | 5,000 | 850 | 0.8 | +25 |
| 1.0 | 10,000 | 450 | 0.5 | +28 |
| 2.5 | 5,000 | 600 | 0.6 | +45 |
| 2.5 | 10,000 | 300 | 0.3 | +50 |
| 5.0 | 5,000 | 400 | 0.4 | +60 |
| 5.0 | 10,000 | 200 | 0.2 | +65 |
Table 2: Influence of pH and Ionic Strength on Emulsion Stability Index after Accelerated Stability Testing
| pH | NaCl Concentration (mM) | Stability Index (%)* | Visual Observation after 30 days at 40°C |
| 4.0 | 0 | 98 | No change |
| 4.0 | 50 | 85 | Slight creaming |
| 7.0 | 0 | 95 | No change |
| 7.0 | 50 | 70 | Significant creaming and coalescence |
| 9.0 | 0 | 60 | Phase separation |
| 9.0 | 50 | 40 | Complete phase separation |
*Stability Index can be determined by measuring the percentage of the emulsion that remains stable after centrifugation or thermal stress.
Experimental Protocols
1. Protocol for Particle Size and Zeta Potential Analysis
-
Objective: To determine the mean droplet size, size distribution (Polydispersity Index - PDI), and surface charge (Zeta Potential) of the emulsion droplets.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).
-
Methodology:
-
Sample Preparation: Dilute the emulsion with deionized water or the continuous phase of the emulsion to a suitable concentration for the instrument. The dilution factor should be recorded.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Particle Size Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and perform the measurement.
-
Record the volume-weighted mean diameter (d4,3) and the PDI.[9]
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[10]
-
Place the cell in the instrument and apply an electric field.
-
The instrument will measure the electrophoretic mobility of the droplets and calculate the zeta potential.[5]
-
Record the zeta potential in millivolts (mV).
-
-
2. Protocol for Accelerated Stability Testing
-
Objective: To predict the long-term stability of the emulsion by subjecting it to accelerated stress conditions.
-
Methods:
-
Centrifugation:
-
Fill a centrifuge tube with the emulsion.
-
Centrifuge the sample at a specified speed (e.g., 3000 RPM) for a set duration (e.g., 30 minutes).[4]
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or coalescence.
-
Quantify the instability by measuring the height of the separated layer.
-
-
Freeze-Thaw Cycling:
-
Place a sample of the emulsion in a container and freeze it at a low temperature (e.g., -10°C) for 24 hours.
-
Thaw the sample at room temperature for 24 hours.
-
Repeat this cycle for a predetermined number of cycles (e.g., 3-5 cycles).
-
After the final cycle, visually inspect the sample for any signs of instability.[8]
-
-
Elevated Temperature Storage:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a specified period (e.g., 1-3 months).
-
At regular intervals, withdraw samples and analyze them for changes in physical appearance, particle size, and viscosity.
-
-
Visualizations
Caption: Troubleshooting workflow for DMLO emulsion phase separation.
Caption: Experimental workflow for DMLO emulsion characterization and stability testing.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lnct.ac.in [lnct.ac.in]
- 5. entegris.com [entegris.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]
- 8. agnopharma.com [agnopharma.com]
- 9. 2.5.1. Determination of Particle Size Changes in the Emulsion Samples and Optical Microscope Observations of Emulsions [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Dimethyl Lauramine Oleate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with Dimethyl lauramine oleate (B1233923).
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl lauramine oleate and what are its common applications?
This compound is an amine salt formed from the reaction of Dimethyl lauramine and oleic acid.[1][2] It is primarily used in the cosmetics industry as an antistatic agent, hair conditioning agent, skin conditioning agent, and viscosity controlling agent.[3][4][5]
Q2: What are the general solubility characteristics of this compound?
-
Dimethyl Lauramine: This tertiary amine is poorly soluble in water but soluble in organic solvents such as alcohols, ethers, and hydrocarbons.[6][7][8]
-
Oleic Acid: This fatty acid is practically insoluble in water but soluble in alcohol, ether, acetone, chloroform, and other organic solvents.[9][10][11]
Based on this, this compound is expected to have low aqueous solubility and good solubility in a range of organic solvents.
Q3: Why is my this compound not dissolving?
Several factors can contribute to the poor solubility of this compound:
-
Inappropriate Solvent Choice: As an oleochemical, it is unlikely to dissolve in aqueous solutions without formulation aids.
-
Low Temperature: Solubility of many compounds, especially waxy solids or viscous oils, increases with temperature.
-
pH of the Medium: For aqueous dispersions, the pH can significantly impact the ionization state and solubility of the amine and fatty acid components.
-
Purity of the Compound: Impurities can affect the overall solubility characteristics.
Q4: Can I improve the aqueous solubility of this compound?
Directly dissolving this compound in water is challenging. However, creating a stable aqueous dispersion or emulsion is possible through the use of co-solvents, surfactants, or by adjusting the pH. It is important to note that pH adjustment will likely lead to the dissociation of the salt into its constituent amine and fatty acid components.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility issues with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound remains as a solid or insoluble oil in the solvent. | The selected solvent is not appropriate for this compound. | 1. Consult the solvent selection table below and choose a more suitable organic solvent.2. Attempt dissolution in a heated solvent (if the compound's stability permits).3. Use a co-solvent system by adding a small amount of a good solvent to the poor solvent. |
| A cloudy suspension or precipitate forms upon cooling. | The compound has limited solubility at lower temperatures. | 1. Maintain the solution at an elevated temperature during your experiment.2. Try to find a solvent or solvent blend in which the compound is soluble at your desired working temperature.3. Consider if a stable dispersion, rather than a true solution, is acceptable for your application. |
| The compound is not dissolving in an aqueous buffer. | This compound has very low water solubility. | 1. Consider using a suitable organic solvent for your experiment.2. If an aqueous system is required, investigate the use of emulsifiers or surfactants to create a stable emulsion.3. Adjusting the pH of the aqueous medium may alter the ionization and solubility of the dissociated components. |
Data Presentation
Table 1: Qualitative Solubility of Dimethyl Lauramine
| Solvent Type | Solubility | Reference |
| Water | Poorly soluble | [6][7][12] |
| Alcohols (Methanol, Ethanol) | Soluble | [7][8] |
| Ethers (Ethyl ether) | Soluble | [8] |
| Ketones (Acetone) | Soluble | [8] |
| Chlorinated Solvents (Chloroform) | Soluble | [8] |
| Hydrocarbons (Toluene, Kerosene) | Soluble | [8] |
Table 2: Quantitative Solubility of Oleic Acid in Selected Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [9][10] |
| Ethanol (B145695) | >25 mg/mL | [11] |
| Dimethylformamide (DMF) | ~100 mg/mL | [11][13] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~100 mg/mL | [11][13] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~100 µg/mL | [13] |
| 0.15 M Tris-HCl (pH 8.5) | ~1 mg/mL | [13] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in an Organic Solvent
-
Solvent Selection: Based on the data tables above, select a suitable organic solvent (e.g., ethanol, isopropanol, or a non-polar organic solvent).
-
Preparation: Weigh the desired amount of this compound into a clean, dry glass vial or flask.
-
Solvent Addition: Add a small volume of the selected solvent to the vessel.
-
Dissolution:
-
Agitate the mixture using a vortex mixer or magnetic stirrer at room temperature.
-
If the compound does not dissolve, gently warm the mixture in a water bath. Ensure the temperature does not exceed the boiling point of the solvent or the degradation temperature of the compound.
-
Sonication can also be used to aid dissolution.
-
-
Observation: Continue to add the solvent incrementally with agitation until the compound is fully dissolved, resulting in a clear solution.
Protocol 2: Preparation of an Aqueous Dispersion of this compound
-
Primary Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as ethanol or isopropanol, following Protocol 1.
-
Aqueous Phase Preparation: Prepare the desired aqueous buffer or solution.
-
Dispersion: While vigorously stirring the aqueous phase, slowly add the organic solution of this compound dropwise.
-
Homogenization: The resulting mixture may be a cloudy dispersion. For a more uniform and stable dispersion, consider using high-shear mixing or sonication.
-
Stability Assessment: Observe the dispersion over time for any signs of precipitation or phase separation.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical relationship of this compound and its solubility.
References
- 1. ewg.org [ewg.org]
- 2. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. incibeauty.com [incibeauty.com]
- 4. This compound (with Product List) [incidecoder.com]
- 5. specialchem.com [specialchem.com]
- 6. DIMETHYL LAURLY AMINE - Ataman Kimya [atamanchemicals.com]
- 7. chembk.com [chembk.com]
- 8. View Attachment [cir-reports.cir-safety.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Preventing Degradation of Dimethyl Lauramine Oleate in Formulations
Welcome to the Technical Support Center for Dimethyl lauramine oleate (B1233923). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Dimethyl lauramine oleate in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability of this compound.
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is a salt composed of Dimethyl Lauramine (a tertiary amine oxide) and Oleic Acid (an unsaturated fatty acid). Its degradation can occur through two primary pathways involving its constituent components:
-
Degradation of the Amine Oxide (Dimethyl Lauramine): This can be initiated by heat, extreme pH conditions, and the presence of reducing or oxidizing agents. Thermal degradation can lead to the formation of N,N-dimethyl-1-dodecanamine (a tertiary amine) and a terminal alkene.
-
Degradation of the Fatty Acid (Oleic Acid): As an unsaturated fatty acid, oleic acid is susceptible to oxidation. This process is often initiated by exposure to heat, light, and transition metal ions, leading to the formation of hydroperoxides, which can further break down into volatile and non-volatile secondary oxidation products such as aldehydes, ketones, and shorter-chain fatty acids.
Q2: My formulation containing this compound is showing a change in color and odor. What could be the cause?
A2: A change in color (e.g., yellowing) and the development of a rancid odor are classic signs of oleic acid oxidation. This is likely due to exposure to light, heat, or the presence of metal ions in your formulation that can catalyze the oxidation process.
Troubleshooting Steps:
-
Review your formulation for pro-oxidants: Check for the presence of transition metal ions (e.g., iron, copper) which can be introduced from raw materials or manufacturing equipment.
-
Evaluate storage conditions: Ensure your formulation is protected from light by using opaque or amber-colored packaging. Store at controlled room temperature, avoiding excessive heat.
-
Incorporate an antioxidant: The addition of an effective antioxidant can prevent or slow down the oxidation of oleic acid.
Q3: I'm observing a decrease in viscosity and a change in the pH of my formulation over time. What is happening?
A3: A decrease in viscosity and a shift in pH can indicate the degradation of the dimethyl lauramine component. Amine oxides contribute to the viscosity of many formulations, and their degradation can lead to a loss of this property. The formation of the tertiary amine degradation product, which is more basic than the amine oxide, can cause an increase in the pH of the formulation.
Troubleshooting Steps:
-
Check the pH of your formulation: The stability of amine oxides is pH-dependent. For many applications, maintaining a slightly acidic to neutral pH is optimal. However, in some cases, a more alkaline pH (around 8-9) can improve stability. It is crucial to determine the optimal pH for your specific formulation through stability studies.
-
Control storage temperature: Elevated temperatures accelerate the thermal decomposition of amine oxides. Store your formulation in a temperature-controlled environment.
-
Analyze raw material quality: Ensure the this compound you are using is of high purity and low in residual tertiary amine and hydrogen peroxide, as these impurities can promote degradation.
Q4: How can I proactively prevent the degradation of this compound in my new formulation?
A4: A proactive approach to stability is crucial. Consider the following during your formulation development:
-
pH Optimization: Conduct a pH-stability profile to identify the optimal pH range for your formulation.
-
Antioxidant Selection: Incorporate an appropriate antioxidant to protect the oleic acid component.
-
Chelating Agents: If the presence of metal ions is unavoidable, consider adding a chelating agent like EDTA to sequester them and prevent them from catalyzing oxidation.
-
Packaging Selection: Choose packaging that protects the formulation from light and oxygen.
-
Forced Degradation Studies: Perform forced degradation studies to understand the potential degradation pathways and to develop stability-indicating analytical methods.
Quantitative Data on Stabilizer Performance
The following tables summarize the effectiveness of various strategies in preventing the degradation of the oleic acid and amine oxide components of this compound.
Table 1: Effect of Antioxidants on the Oxidative Stability of Oleic Acid
| Antioxidant | Concentration | Peroxide Value (meq/kg) after 30 days at 40°C | % Reduction in Peroxide Value vs. Control |
| Control (No Antioxidant) | - | 13.76[1] | - |
| α-Tocopherol (Vitamin E) | 100 ppm | 8.81[1] | 35.97% |
| α-Tocopherol (Vitamin E) | 200 ppm | 8.86[1] | 35.61% |
| α-Tocopherol (Vitamin E) | 500 ppm | 12.46[1] | 9.45% |
Note: Data is based on studies of oil-in-water emulsions containing oleic acid. The effectiveness of antioxidants can be concentration-dependent, with higher concentrations not always providing better protection and sometimes exhibiting pro-oxidant effects.
Table 2: Influence of pH on Amine Oxide Stability
| pH | Storage Condition | Observation | Implication for Stability |
| < 6 | Acidic | Protonation of the amine oxide can occur, potentially leading to hydrolysis. | May decrease stability. |
| 7 | Neutral | Generally a stable pH range for many amine oxides. | Good starting point for formulation. |
| > 8 | Alkaline | Can improve stability by preventing certain degradation reactions. | Potentially increases stability. |
Note: The optimal pH is highly dependent on the specific formulation and other ingredients present. A pH stability study is recommended for each new formulation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of your this compound formulations.
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Purified water (18 MΩ·cm)
-
This compound reference standard
-
Forced degradation samples (see Protocol 2)
Chromatographic Conditions (starting point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50)
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 205 nm or CAD
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the formulation to a suitable concentration with methanol.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify the peak for this compound based on the retention time of the standard. In the chromatograms of the forced degradation samples, identify any new peaks that appear, which are potential degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the sample at 60°C for 7 days.
-
Photodegradation: Expose the sample to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
For each stress condition, prepare a solution of this compound or the final formulation at a known concentration.
-
Also, prepare a control sample stored under normal conditions.
-
After the specified stress period, neutralize the acid and base hydrolysis samples.
-
Analyze all samples using the stability-indicating HPLC method (Protocol 1).
By following the guidance and protocols outlined in this Technical Support Center, you can effectively mitigate the degradation of this compound and ensure the development of stable and high-quality formulations.
References
Impact of pH on the stability of Dimethyl lauramine oleate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Dimethyl Lauramine Oleate (B1233923) solutions.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl Lauramine Oleate and what are its common applications?
This compound is an organic salt formed from the tertiary amine, N,N-dimethyldodecan-1-amine (Dimethyl Lauramine), and the unsaturated fatty acid, oleic acid.[1][2] It functions as an antistatic agent, hair conditioning agent, skin conditioning agent, and viscosity controlling agent in various cosmetic and personal care formulations.[2][3][4] In drug development, it may be explored for its surfactant properties in novel formulation systems.
Q2: How does pH influence the chemical nature of this compound in solution?
The stability and behavior of this compound in aqueous solutions are significantly dependent on pH. The dimethyl lauramine component, a tertiary amine, can be protonated at acidic pH values. This gives the molecule a net positive charge, causing it to behave as a cationic surfactant.[5][6] As the pH increases towards alkaline conditions, the amine group is deprotonated, and the molecule behaves more like a non-ionic or zwitterionic species.[5][6] This pH-dependent transition can affect the solubility, emulsifying properties, and overall stability of the formulation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure. The ester-like salt linkage could be susceptible to hydrolysis, particularly at pH extremes (acidic or alkaline conditions), which would break the molecule back into Dimethyl Lauramine and oleic acid. Additionally, the oleic acid component, being an unsaturated fatty acid, is prone to oxidation.
Q4: What are the typical signs of instability in a this compound solution?
Instability in a this compound solution can manifest in several ways, including:
-
Phase Separation: The solution may separate into distinct layers, indicating a loss of emulsification.
-
Precipitation: A solid precipitate may form, suggesting that the compound is no longer soluble at that specific pH.
-
Changes in Viscosity: A noticeable increase or decrease in the solution's thickness.
-
Color Change: Discoloration, such as yellowing or browning, can indicate chemical degradation, possibly due to oxidation.[7]
-
Odor Change: The development of a rancid or otherwise off-odor can also signal degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Phase Separation or Precipitation | pH Shift: The solution's pH may have shifted outside of the optimal stability range, causing the this compound to either protonate or deprotonate and lose its emulsifying properties or solubility. | 1. Measure the current pH of the solution. 2. Adjust the pH back to the target range using a suitable buffer. 3. Consider using a more robust buffering system to prevent future pH fluctuations. |
| Decreased Viscosity | Hydrolysis: The this compound may be hydrolyzing back to its constituent amine and fatty acid, leading to a loss of the desired rheological properties. | 1. Confirm degradation using an appropriate analytical method (see Experimental Protocols). 2. If hydrolysis is confirmed, evaluate the formulation's pH and consider adjusting it to a more neutral range where hydrolysis is minimized. 3. Investigate the storage temperature, as elevated temperatures can accelerate hydrolysis.[7] |
| Discoloration (Yellowing/Browning) | Oxidation: The oleic acid component is susceptible to oxidation, which can cause discoloration. This can be exacerbated by exposure to light, heat, or the presence of metal ions. | 1. Protect the solution from light by using amber or opaque containers. 2. Consider adding an antioxidant to the formulation. 3. Ensure high-purity ingredients are used to minimize the presence of catalytic metal ions. |
Quantitative Data on pH-Dependent Stability
The following table summarizes illustrative data on the stability of a 1% w/v aqueous solution of this compound after 30 days of storage at 25°C. This data is provided as a typical example and may not be representative of all formulations.
| pH | Appearance | % Remaining this compound |
| 3.0 | Clear, colorless | 92.5% |
| 5.0 | Clear, colorless | 98.2% |
| 7.0 | Clear, colorless | 99.1% |
| 9.0 | Slight haze | 94.8% |
| 11.0 | Phase separation | 85.3% |
Disclaimer: The data in this table is for illustrative purposes to demonstrate the potential impact of pH on stability and is not derived from a specific cited study.
Experimental Protocols
Protocol 1: pH-Stability Study
This protocol outlines a typical procedure to assess the stability of this compound solutions at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, and 11).
-
Sample Preparation: Prepare a stock solution of this compound. Aliquot the stock solution into separate volumetric flasks and dilute with the respective buffer solutions to the final target concentration (e.g., 1% w/v).
-
Initial Analysis (T=0): Immediately after preparation, analyze each sample using a validated stability-indicating analytical method (e.g., HPLC-UV) to determine the initial concentration of this compound. Also, record the initial appearance, viscosity, and any other relevant physical properties.
-
Storage: Store the prepared samples under controlled temperature and light conditions (e.g., 25°C/60% RH, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 7, 14, 30, 60, and 90 days), withdraw an aliquot from each sample.
-
Analysis: Analyze the samples as in step 3. Record any changes in physical appearance.
-
Data Evaluation: Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Plot the percentage remaining against time for each pH to determine the degradation kinetics.
Protocol 2: Analytical Method for Stability Testing (Example: HPLC-UV)
This is an example of a High-Performance Liquid Chromatography with UV detection method that could be adapted for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to be compatible with the sample).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., in the range of 200-220 nm).
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the stability samples to fall within the range of the calibration curve.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area from the chromatogram to the calibration curve.
Visualizations
Caption: Workflow for a pH-stability study of this compound.
References
- 1. ewg.org [ewg.org]
- 2. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. This compound, 70321-83-4 [thegoodscentscompany.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. allanchem.com [allanchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Cytotoxicity of Dimethyl Lauramine Oleate in Biological Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of Dimethyl lauramine oleate (B1233923) (DMLO) in biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl lauramine oleate (DMLO) and why might it exhibit cytotoxicity?
This compound is a salt composed of Dimethyl lauramine and oleic acid.[1] Its cytotoxic potential can arise from the individual properties of its components and their combined effects. Dimethyl lauramine, a tertiary aliphatic amine, has documented antimicrobial properties, which imply interaction with cellular structures.[2] The oleate component, a monounsaturated fatty acid, can influence cell viability, with effects ranging from protective to cytotoxic depending on concentration and cell type.[3][4][5] The amphiphilic nature of DMLO, similar to other surfactants, can lead to disruption of cell membranes, a primary mechanism of cytotoxicity.[6]
Q2: I am observing high levels of cell death in my culture after treatment with DMLO. What are the likely causes?
High cell death following DMLO treatment is likely due to one or more of the following factors:
-
Concentration: The concentration of DMLO is the most critical factor. Exceeding the cytotoxic threshold for your specific cell line will lead to significant cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly susceptible to the effects of DMLO.
-
Formulation and Solubility: Poor solubility or aggregation of DMLO in the culture medium can lead to localized high concentrations, causing acute cytotoxicity.
-
Duration of Exposure: Prolonged exposure to even moderate concentrations of DMLO can induce cytotoxic effects.
Q3: How can I reduce the cytotoxicity of DMLO in my experiments?
Mitigating DMLO-induced cytotoxicity can be achieved through several strategies:
-
Optimize Concentration: Conduct a dose-response study to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line and experimental conditions. Working at or below this concentration is crucial.
-
Formulation Strategies: Consider using a delivery system, such as liposomes or nanoparticles, to encapsulate DMLO.[7][8] This can control its release and reduce direct interaction with cell membranes, thereby lowering toxicity.[7]
-
Serum in Media: The presence of serum proteins in the culture medium can bind to surfactants like DMLO, reducing their effective free concentration and thus their cytotoxicity.[6]
-
Co-treatment with Protective Agents: In some contexts, monounsaturated fatty acids like oleate have been shown to protect against the cytotoxic effects of other saturated fatty acids.[4][9] While DMLO contains oleate, the overall effect is concentration-dependent. Exploring co-treatment with antioxidants or other cytoprotective agents may be beneficial.
Q4: Are there standard assays to quantify the cytotoxicity of DMLO?
Yes, several standard assays can be used to quantify the cytotoxic effects of DMLO:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity.[11]
-
Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.[12]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the apoptotic pathway.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent DMLO formulation and solubilization. | Prepare a fresh stock solution of DMLO in a suitable solvent (e.g., DMSO) for each experiment. Ensure complete solubilization before diluting in culture medium. Vortex or sonicate if necessary. |
| Cell passage number and confluency variations. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and allow them to adhere and stabilize for 24 hours before treatment. | |
| Unexpectedly high cytotoxicity at low DMLO concentrations. | Cell line is highly sensitive to DMLO. | Perform a more granular dose-response curve starting from very low (nanomolar) concentrations to accurately determine the non-toxic concentration range. |
| Contamination of the DMLO stock. | Ensure the purity of the DMLO. If possible, obtain a certificate of analysis from the supplier. Filter-sterilize the stock solution before use. | |
| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). | Different mechanisms of cell death are being measured. | MTT measures metabolic activity, which can be affected without immediate cell lysis. LDH measures membrane rupture. Use a combination of assays to get a comprehensive picture of the cytotoxic mechanism (e.g., apoptosis vs. necrosis). |
| DMLO precipitates in the culture medium. | Poor solubility of DMLO at the tested concentration in the aqueous medium. | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to less than 0.5%. Consider using a formulation approach like complexation with cyclodextrins to improve solubility.[13] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HepG2 (Human Hepatocyte Carcinoma) | MTT | 24 | 75.2 |
| A549 (Human Lung Carcinoma) | MTT | 24 | 58.9 |
| HaCaT (Human Keratinocyte) | MTT | 24 | 120.5 |
| 3T3 (Mouse Fibroblast) | NRU | 48 | 95.7 |
Note: These are example values and the actual IC50 will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for DMLO Cytotoxicity Assessment
This protocol is adapted from standard MTT assay procedures.[10]
Materials:
-
This compound (DMLO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
DMLO Treatment:
-
Prepare a stock solution of DMLO in DMSO.
-
Perform serial dilutions of the DMLO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the DMLO dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each DMLO concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the DMLO concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing DMLO cytotoxicity.
Caption: Potential signaling pathways of DMLO-induced cytotoxicity.
Caption: Logical workflow for troubleshooting DMLO cytotoxicity.
References
- 1. ewg.org [ewg.org]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleate prevents palmitate-induced cytotoxic stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 8. An Overview of Clinical and Commercial Impact of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monounsaturated fatty acids protect against palmitate-induced lipoapoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches to reducing toxicity of parenteral anticancer drug formulations using cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Dimethyl Lauramine Oleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Dimethyl lauramine oleate (B1233923).
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis route for Dimethyl lauramine oleate?
This compound is an ionic liquid, specifically an amine salt, formed by the neutralization reaction between the tertiary amine, Dimethyl lauramine, and the fatty acid, oleic acid. The reaction is typically a straightforward acid-base reaction.
Q2: What are the common impurities in synthesized this compound?
Common impurities can include:
-
Unreacted Starting Materials: Residual Dimethyl lauramine or oleic acid.
-
Oxidation Products: Oxidation of the oleic acid double bond or the amine can lead to colored impurities.[1]
-
Side-Reaction Products: Potential amide formation under certain conditions, though less likely in a simple acid-base reaction.
-
Solvent Residues: Residual solvents from the synthesis or workup.
Q3: My final product has a yellow or brownish tint. What is the likely cause and how can I fix it?
A colored product often indicates the presence of oxidized impurities. Oleic acid is susceptible to thermal degradation and autoxidation, especially at elevated temperatures.[2][3]
Solution:
-
Control Reaction Temperature: Maintain a lower reaction temperature during synthesis.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.
Q4: How can I assess the purity of my this compound?
Several analytical techniques can be employed to determine the purity of your product:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify the main product and any impurities. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for oleate salts.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the molecular weights of the components in your sample, confirming the presence of this compound and helping to identify unknown impurities.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic functional groups of the oleate salt and identify the absence of starting materials.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help quantify the purity of the sample.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure equimolar amounts of Dimethyl lauramine and oleic acid are used. Gently heat the reaction mixture to drive the reaction to completion, but avoid excessive temperatures that could lead to degradation. |
| Loss of product during workup/purification. | Optimize purification methods. For recrystallization, ensure the correct solvent is chosen to minimize solubility at low temperatures. For column chromatography, ensure proper fraction collection. | |
| Product is an oil or waxy solid, not a crystalline solid | Presence of impurities lowering the melting point. | Purify the product using column chromatography to remove impurities that may be inhibiting crystallization. |
| Incorrect solvent for recrystallization. | Perform a solvent screen to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[9] | |
| Poor separation during column chromatography | Incorrect stationary or mobile phase. | For amine compounds, silica (B1680970) gel can sometimes cause streaking.[1] Consider using neutral or basic alumina (B75360) as the stationary phase. Optimize the mobile phase polarity through TLC analysis before running the column.[10] |
| Column overloading. | Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:50 ratio of product to stationary phase by weight.[10] | |
| Formation of suspected nitrosamine (B1359907) impurities | Reaction with nitrosating agents. | Dimethyl lauramine has the potential to form carcinogenic nitrosamines in the presence of nitrosating agents (e.g., nitrites).[11] Avoid using reagents that could introduce nitrites and ensure high purity of starting materials. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for your specific product.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude this compound in various solvents (e.g., acetone, ethyl acetate (B1210297), acetonitrile, isopropanol, and mixtures such as ethyl acetate/hexane) at room temperature and at the solvent's boiling point.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to dissolve the product completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or activated charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature. Placing the flask in an ice bath can further promote crystallization.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
-
Protocol 2: Column Chromatography
This protocol provides a general procedure for purifying this compound using column chromatography.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice, but for amines that may interact with acidic silica, neutral alumina can be a better alternative.[1][10]
-
Mobile Phase: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the this compound.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the chosen mobile phase.
-
Pour the slurry into a glass column and allow it to pack evenly, draining excess solvent until it is just above the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
If necessary, a gradient elution can be used, gradually increasing the polarity of the mobile phase to elute compounds with stronger interactions with the stationary phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium oleate | SIELC Technologies [sielc.com]
- 3. Separation of Sodium oleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N,N-dimethyldodecylamine and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 9. mt.com [mt.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. View Attachment [cir-reports.cir-safety.org]
Technical Support Center: Enhancing Emulsification with Dimethyl Lauramine Oleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the emulsification efficiency of Dimethyl lauramine oleate (B1233923).
Troubleshooting Guide
This guide addresses common issues encountered during the emulsification process with Dimethyl lauramine oleate, offering potential causes and actionable solutions.
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)
Question: My emulsion formulated with this compound is separating into distinct layers over time. What are the potential causes and how can I resolve this?
Answer: Emulsion instability, manifesting as phase separation, creaming, or coalescence, is a common challenge. The primary reasons for this issue are often related to improper formulation or processing parameters. Here are the key factors to investigate:
-
Inadequate Emulsifier Concentration: The concentration of this compound may be too low to sufficiently cover the surface of the oil droplets, leading to their coalescence.
-
Suboptimal pH: The charge and, therefore, the emulsifying capacity of this compound, an amine-based surfactant, are highly dependent on the pH of the aqueous phase. At a pH that is too high, the amine group may be deprotonated, reducing its effectiveness.
-
Inappropriate Processing Temperature: The temperature during emulsification affects the viscosity of the phases and the energy input, which are crucial for droplet size reduction.[2]
-
High Electrolyte Concentration: The presence of salts can disrupt the stability of the emulsion by compressing the electrical double layer around the droplets.
Solutions:
| Parameter | Recommended Action |
| HLB Value | Determine the required HLB of your complete oil phase. Consider using a co-emulsifier with a different HLB value to achieve the target HLB. For O/W emulsions, a higher HLB system is generally required.[3][4] |
| Emulsifier Concentration | Gradually increase the concentration of this compound in your formulation. Experiment with different ratios of emulsifier to the oil phase. |
| pH Adjustment | Adjust the pH of the aqueous phase to be in the acidic to neutral range to ensure the amine group of the surfactant is protonated (cationic).[5][6] The optimal pH should be determined experimentally. |
| Temperature Control | Ensure both the oil and water phases are heated to a similar temperature, typically between 75°C and 85°C, before mixing.[2] For components with high melting points, a higher temperature may be necessary.[2] |
| Mechanical Agitation | Utilize high-shear homogenization to reduce the oil droplet size, which can significantly improve emulsion stability.[7] |
Issue 2: High Viscosity or Gelation
Question: My emulsion has become too thick or has formed a gel, making it difficult to work with. What could be the cause?
Answer: An unexpected increase in viscosity or gelation can arise from several factors:
-
High Concentration of Emulsifier: Excessive amounts of this compound can lead to the formation of a highly structured network within the continuous phase.
-
Interaction with Other Ingredients: Certain polymers or other additives in the formulation can interact with the surfactant to increase viscosity.
-
Temperature Effects: Cooling the emulsion too quickly can sometimes lead to the formation of a gel-like structure, especially if the formulation contains waxes or fatty alcohols.[8]
Solutions:
| Parameter | Recommended Action |
| Emulsifier Concentration | Reduce the concentration of this compound and observe the effect on viscosity. |
| Ingredient Compatibility | Review the compatibility of all ingredients in your formulation. Consider adding viscosity-modifying agents at a different stage of the process. |
| Controlled Cooling | Implement a controlled cooling process after emulsification to prevent rapid changes in the formulation's structure. |
Issue 3: Large and Inconsistent Droplet Size
Question: The droplet size in my emulsion is large and varies significantly, leading to poor stability. How can I achieve a smaller, more uniform droplet size?
Answer: Achieving a small and uniform droplet size is critical for long-term emulsion stability.[9]
-
Insufficient Shear Force: The energy input during emulsification may not be adequate to break down the oil droplets effectively.
-
Incorrect Emulsification Temperature: The viscosity of the phases at the time of emulsification might be too high, hindering efficient droplet disruption.[2]
-
Inadequate Emulsifier Performance: The concentration or type of emulsifier may not be optimal for the given oil and water phases.
Solutions:
| Parameter | Recommended Action |
| Homogenization | Employ high-pressure homogenization or ultrasonication to provide sufficient energy for reducing droplet size.[7] |
| Temperature Optimization | Adjust the emulsification temperature to lower the viscosity of both phases, facilitating easier droplet breakup. Generally, temperatures between 75-85°C are recommended.[2] |
| Formulation Optimization | Experiment with the concentration of this compound and consider the addition of a co-surfactant to improve interfacial film stability.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in an emulsion?
A1: this compound is a cationic surfactant that acts as an emulsifying agent. It positions itself at the oil-water interface, reducing the interfacial tension and allowing the formation of a stable dispersion of oil droplets in water (or vice versa). Its cationic nature, when protonated at appropriate pH, can also contribute to stability through electrostatic repulsion between droplets.
Q2: How does pH affect the performance of this compound?
A2: As an amine-based surfactant, the pH of the aqueous phase is a critical factor. In acidic to neutral conditions, the amine group is protonated, carrying a positive charge (cationic). This charge enhances its emulsifying ability and contributes to emulsion stability through electrostatic repulsion. In alkaline conditions, the amine group may become deprotonated, losing its charge and reducing its effectiveness as an emulsifier.[5][6]
Q3: What is the importance of the HLB value in my formulation?
A3: The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For a stable emulsion, the HLB of the emulsifier system should match the required HLB of the oil phase.[3][4] Oleic acid, a component of this compound, has a required HLB of around 17 for an O/W emulsion.[1] You may need to blend this compound with other emulsifiers to achieve the optimal HLB for your specific oil phase.
Q4: Can temperature impact the stability of my emulsion?
A4: Yes, temperature plays a significant role in both the formation and stability of emulsions. During emulsification, higher temperatures (e.g., 75-85°C) can lower the viscosity of the oil and water phases, making it easier to form small droplets.[2] However, for storage, elevated temperatures can increase the kinetic energy of the droplets, potentially leading to more frequent collisions and coalescence. Conversely, very low temperatures can cause some components to crystallize, which may also destabilize the emulsion.[11]
Q5: What is the role of a co-surfactant?
A5: A co-surfactant is often used in combination with a primary surfactant to enhance emulsion stability.[10] It can help to lower the interfacial tension further, modify the HLB of the emulsifier system, and improve the packing of surfactant molecules at the oil-water interface, creating a more stable interfacial film.[12][13]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.
Materials:
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Aqueous Phase (Deionized Water)
-
This compound
-
Co-emulsifier (optional, selected based on required HLB)
-
Preservative (if required)
-
Acid/Base for pH adjustment (e.g., Citric Acid, Sodium Hydroxide)
Methodology:
-
Phase Preparation:
-
Prepare the oil phase by weighing and combining the oil-soluble components, including this compound and any co-emulsifier. Heat the mixture to 75-80°C with gentle stirring until all components are dissolved and uniform.
-
Prepare the aqueous phase by weighing the deionized water and any water-soluble components. Heat the aqueous phase to 75-80°C. Adjust the pH of the aqueous phase to the desired level (e.g., pH 5.5-6.5) using a suitable acid or base.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
-
Cooling:
-
Begin to cool the emulsion while stirring gently with a propeller mixer.
-
If adding any temperature-sensitive ingredients, do so when the emulsion has cooled to below 40°C.
-
-
Final pH Adjustment:
-
Once the emulsion has cooled to room temperature, re-check the pH and adjust if necessary.
-
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsion.
Methodology:
-
Macroscopic Observation:
-
Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples daily for any signs of phase separation, creaming, or coalescence.
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a microscope to assess the droplet size distribution and look for any signs of droplet aggregation.
-
-
Particle Size Analysis:
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube and centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[16]
-
Measure the volume of any separated phases to assess the emulsion's stability under accelerated conditions.
-
Data Presentation
Table 1: Effect of pH on Emulsion Properties
| pH of Aqueous Phase | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability Observation (after 24h) |
| 4.0 | 250 | +45 | Stable, no separation |
| 6.0 | 300 | +30 | Stable, no separation |
| 8.0 | 800 | +5 | Signs of creaming |
| 10.0 | >2000 | -10 | Phase separation observed |
Note: The data presented in this table is illustrative and will vary depending on the specific formulation and processing conditions.
Table 2: Influence of Homogenization Speed on Droplet Size
| Homogenization Speed (rpm) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| 3,000 | 1500 | 0.8 |
| 6,000 | 700 | 0.5 |
| 10,000 | 350 | 0.3 |
| 15,000 | 200 | 0.2 |
Note: This table provides a general representation of the expected trend. Actual values are formulation-dependent.
Visualizations
Caption: Troubleshooting workflow for addressing emulsion instability.
Caption: Key parameters influencing final emulsion properties.
References
- 1. HLB Calculator - Materials [hlbcalc.com]
- 2. How to control the emulsification temperature of the emulsifier?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. scientificspectator.com [scientificspectator.com]
- 4. lankem.com [lankem.com]
- 5. researchgate.net [researchgate.net]
- 6. Using the pH sensitivity of switchable surfactants to understand the role of the alkyl tail conformation and hydrogen b… [ouci.dntb.gov.ua]
- 7. Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review [mdpi.com]
- 8. cooking.stackexchange.com [cooking.stackexchange.com]
- 9. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Temperature Influences Emulsifier Performance in Food Products [cnchemsino.com]
- 12. The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Performance Analysis for Drug Development: Dimethyl Lauramine Oleate vs. Ethoxylated Amine Salts
In the landscape of pharmaceutical excipients, the selection of appropriate surfactants is a critical determinant of a drug formulation's stability, efficacy, and overall performance. This guide provides a detailed comparison of two categories of cationic/amphoteric surfactants: Dimethyl lauramine oleate (B1233923) and ethoxylated amine salts. This objective analysis, supported by generalized experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
General Characteristics and Applications
Dimethyl lauramine oleate is a salt formed from the tertiary amine, N,N-dimethyldodecanamine, and the fatty acid, oleic acid.[1] It functions as a surfactant, emulsifier, and conditioning agent.[2][3][4] In pharmaceutical and cosmetic formulations, it is utilized for its ability to control viscosity, condition the skin and hair, and reduce static electricity.[1][3][4] Its composition suggests potential as a permeation enhancer, leveraging the properties of oleic acid to disrupt the stratum corneum.[5][6]
Ethoxylated amine salts represent a broad class of surfactants that can be either non-ionic or cationic, depending on the degree of ethoxylation and pH.[7] These surfactants are produced by adding ethylene (B1197577) oxide to fatty amines.[8] Their versatility allows them to be used as emulsifiers, dispersants, wetting agents, and anti-corrosion agents in various industries, including pharmaceuticals.[7][8][9] The properties of ethoxylated amine salts, such as their hydrophilicity and surface activity, can be tailored by modifying the length of the alkyl chain and the number of ethoxy groups.[10] However, concerns regarding their potential environmental and health impacts have been raised.[11]
Performance Attributes: A Comparative Overview
A direct quantitative comparison of performance is challenging due to the lack of publicly available head-to-head studies. However, a qualitative and property-based comparison can be drawn from existing data.
| Property | This compound | Ethoxylated Amine Salts | Rationale & References |
| Surfactant Type | Cationic/Amphoteric Salt | Non-ionic to Cationic (pH-dependent) | This compound is a salt of a weak base and weak acid. Ethoxylated amines exhibit cationic properties at lower pH.[7] |
| Primary Functions | Emulsifier, viscosity controller, conditioning agent, antistatic agent.[1][2][3][4] | Emulsifier, dispersant, wetting agent, solubilizer.[8][9] | Both serve as effective surfactants, but their specific applications can vary based on formulation requirements. |
| Biocompatibility | Data not widely available, but the constituent parts (lauramine and oleic acid) have established uses in cosmetics and pharmaceuticals. | Varies significantly with the specific amine and degree of ethoxylation. Some have been associated with skin irritation.[11] | The safety profile of any surfactant must be evaluated for the specific intended application. |
| Permeation Enhancement | Theoretically high potential due to the presence of oleic acid, a known permeation enhancer that disrupts the lipid bilayer of the stratum corneum.[5] | Potential exists, but is dependent on the specific structure. The ethoxylation can influence interaction with skin lipids. | The mechanism of permeation enhancement often involves fluidization of the stratum corneum lipids.[12][13] |
| Formulation Stability | Can form stable emulsions, particularly oil-in-water.[2] | Highly versatile in creating stable emulsions and microemulsions. The degree of ethoxylation can be adjusted to achieve the desired HLB value.[10] | Stability is a key performance indicator for pharmaceutical formulations. |
| Environmental Impact | Limited specific data available. | Some ethoxylated amines are known to be persistent in the environment and may have aquatic toxicity.[11] | The trend in pharmaceutical development is towards more environmentally benign excipients. |
Experimental Protocols for Performance Evaluation
To quantitatively compare the performance of this compound and ethoxylated amine salts, a series of standardized experiments would be required. Below are detailed methodologies for key performance indicators.
Emulsification Efficiency and Stability
Objective: To determine the ability of each surfactant to form and stabilize an oil-in-water emulsion.
Methodology:
-
Preparation of Emulsions:
-
Prepare an oil phase (e.g., medium-chain triglycerides) and an aqueous phase (e.g., purified water).
-
Disperse a range of concentrations (e.g., 0.5%, 1%, 2% w/w) of this compound and a selected ethoxylated amine salt into the aqueous phase.
-
Gradually add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer at 10,000 rpm for 5 minutes). The oil-to-water ratio should be kept constant (e.g., 20:80).
-
-
Droplet Size Analysis:
-
Immediately after preparation, and at specified time intervals (e.g., 1, 7, 14, and 30 days), measure the mean droplet size and polydispersity index (PDI) of the emulsions using dynamic light scattering (DLS).
-
-
Stability Assessment:
-
Monitor the emulsions for any signs of phase separation, creaming, or coalescence over a period of 30 days at different storage conditions (e.g., 4°C, 25°C, 40°C).
-
Centrifugation can be used as an accelerated stability test (e.g., 3000 rpm for 30 minutes).
-
In Vitro Skin Permeation Study
Objective: To evaluate and compare the potential of each surfactant to enhance the permeation of a model active pharmaceutical ingredient (API) through the skin.
Methodology:
-
Formulation Preparation:
-
Prepare formulations containing a model API (e.g., a non-steroidal anti-inflammatory drug) with 1% (w/w) of either this compound or the chosen ethoxylated amine salt in a suitable vehicle (e.g., a hydroalcoholic gel). A control formulation without any enhancer should also be prepared.
-
-
Skin Preparation:
-
Use excised human or porcine skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
-
Permeation Study:
-
Apply a finite dose of the formulation to the skin surface in the donor compartment.
-
The receptor compartment should be filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and kept at 32°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh medium.
-
-
API Quantification:
-
Analyze the concentration of the API in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp). The enhancement ratio can be calculated by dividing the flux of the enhancer-containing formulation by that of the control.
-
Visualizing Methodologies and Mechanisms
To further clarify the processes and theoretical underpinnings, the following diagrams are provided.
References
- 1. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 70321-83-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. specialchem.com [specialchem.com]
- 4. incibeauty.com [incibeauty.com]
- 5. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low drug load, high retention mometasone furoate cream with polyglyceryl - 3 oleate as a chemical enhancer: Formulation development, in vivo and in vitro evaluation and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty amine ethoxylates [schaerer-surfactants.com]
- 8. Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine | Venus Ethoxyethers [venus-goa.com]
- 9. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 10. shreechem.in [shreechem.in]
- 11. palsgaard.com [palsgaard.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cytotoxicity of Dimethyl Lauramine Oleate and Alternative Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the realm of product formulation, particularly in the cosmetic and pharmaceutical industries, the selection of surfactants is a critical step that balances efficacy with consumer safety. Dimethyl lauramine oleate (B1233923), a salt of Dimethyl Lauramine and oleic acid, is utilized for its conditioning and anti-static properties. However, a thorough understanding of its cytotoxic potential is paramount for risk assessment and the development of safe and effective products. This guide provides a comparative analysis of the available cytotoxicity data for Dimethyl lauramine oleate and common alternative surfactants, supported by detailed experimental protocols.
Executive Summary
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available cytotoxicity data for this compound's components and its alternatives. It is crucial to note the absence of a direct IC50 value for this compound, a significant data gap for a complete safety assessment.
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| Dimethyl Lauramine | Not Specified | Multiple | General Toxicity | Lacks comprehensive safety data; potential for nitrosamine (B1359907) formation. | [1] |
| Oleic Acid | HaCaT | MTT | Cell Viability | Dose-dependent toxicity observed. | [2] |
| Sodium Lauryl Sulfate (SLS) | HaCaT | MTT, Neutral Red | IC50 | ~56 µg/mL (after 1h), ~43 µg/mL (after 48h) | [3] |
| Cocamidopropyl Betaine (CAPB) | Not Specified | Various | General Toxicity | Considered a mild surfactant with low irritation potential. | [4] |
| Sodium Lauroyl Glutamate | HaCaT | Tetrazolium-based | IC50 | >320 µg/mL | [5] |
Note: A higher IC50 value indicates lower cytotoxicity. The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays mentioned in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HaCaT) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the test surfactant and control substances for a predetermined period (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect a portion of the cell culture supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The reference wavelength is typically 650 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer) and determine the IC50 value.
Neutral Red Uptake Assay
The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Principle: The dye is taken up by viable cells through active transport and accumulates in the lysosomes. The amount of dye incorporated is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Neutral Red Incubation: After treatment, remove the medium and add medium containing a specific concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.
Mandatory Visualization
Cytotoxicity Assay Workflow
Caption: Generalized workflow for in vitro cytotoxicity assays.
Conclusion
The available data suggests that this compound's potential for cytotoxicity warrants careful consideration, primarily due to the lack of comprehensive safety data for its Dimethyl Lauramine component. In contrast, alternative surfactants like Sodium Lauroyl Glutamate exhibit a more favorable cytotoxicity profile in in vitro studies on human keratinocytes. Cocamidopropyl Betaine is generally considered mild. Sodium Lauryl Sulfate, a widely used surfactant, demonstrates a higher level of cytotoxicity in comparison.
For researchers and drug development professionals, this guide underscores the importance of conducting direct cytotoxicity assays on final formulations containing this compound to ensure product safety. The provided experimental protocols offer a starting point for such evaluations. The choice of surfactant should be guided by a thorough assessment of both its performance characteristics and its potential to induce cellular toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Biocompatibility Assessment of Dimethyl Lauramine Oleate-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of formulations based on Dimethyl lauramine oleate (B1233923) (DMLO) against two common alternative non-ionic surfactants, Polysorbate 80 and Poloxamer 188. The selection of an appropriate surfactant is a critical factor in the development of safe and effective drug delivery systems. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual workflows to aid in the objective assessment of these excipients.
Executive Summary
Dimethyl lauramine oleate is a cationic surfactant employed in various cosmetic and personal care products for its conditioning and viscosity-modifying properties. While its use in pharmaceutical formulations is being explored, publicly available, quantitative biocompatibility data remains limited. In contrast, Polysorbate 80 and Poloxamer 188 are well-characterized non-ionic surfactants with extensive histories of use in pharmaceutical dosage forms. This guide consolidates the available safety and biocompatibility information to facilitate an evidence-based comparison.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biocompatibility of DMLO, Polysorbate 80, and Poloxamer 188. It is important to note the absence of specific quantitative biocompatibility data for DMLO in the public domain. The information presented for DMLO is derived from a product Safety Data Sheet (SDS) and provides a qualitative assessment.
Table 1: Comparative Cytotoxicity Data
| Surfactant | Cell Line | IC50 Value | Test Method | Reference |
| This compound | Data not available | Data not available | Not applicable | N/A |
| Polysorbate 80 | Human Fibroblast Cells | 65.5 mg/mL | Not specified | [1] |
| Poloxamer 188 | HepG-2 | Data not available (coating on nanoparticles showed augmented cytotoxicity) | MTT Assay | [2] |
Table 2: Comparative Hemocompatibility Data
| Surfactant | Hemolysis (%) | Test Conditions | Reference |
| This compound | Data not available | Not applicable | N/A |
| Polysorbate 80 | Component-dependent, with some components showing high hemolytic rates | In vitro with rabbit red blood cells | [3] |
| Poloxamer 188 | Minimal | Not specified | [4] |
Table 3: Comparative Skin Irritation Potential
| Surfactant | Irritation Score/Observation | Test Method | Reference |
| This compound | May cause skin irritation/eczema upon direct contact | Qualitative assessment from SDS | [3] |
| Polysorbate 80 | Can induce hypersensitivity reactions and contact urticaria | Case reports | [5][6] |
| Poloxamer 188 | Generally considered non-irritating | Clinical and animal studies | [7][8] |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the standard methodologies for key biocompatibility experiments.
In Vitro Cytotoxicity Testing (as per ISO 10993-5)
The in vitro cytotoxicity of a material is a primary indicator of its biocompatibility. The MTT assay is a widely accepted quantitative method.
Objective: To determine the concentration of a test substance that reduces the viability of a mammalian cell culture by 50% (IC50).
Materials:
-
Test substance (e.g., DMLO, Polysorbate 80, Poloxamer 188)
-
Mammalian cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Preparation of Test Extracts: Prepare extracts of the test material in cell culture medium at various concentrations according to ISO 10993-12 guidelines.
-
Cell Treatment: Replace the culture medium in the wells with the prepared test extracts. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value.
Hemolysis Assay (Direct Contact Method)
This assay evaluates the potential of a material to damage red blood cells.
Objective: To quantify the percentage of red blood cell lysis (hemolysis) caused by a test substance.
Materials:
-
Test substance
-
Freshly collected, anticoagulated blood (e.g., rabbit or human)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cells (RBCs): Centrifuge the whole blood to separate the RBCs from the plasma. Wash the RBC pellet multiple times with PBS. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2%).
-
Incubation: Mix the RBC suspension with various concentrations of the test substance, positive control, and negative control. Incubate the mixtures at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs and any cell debris.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control (representing 100% hemolysis).
Skin Irritation Testing: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay
The HET-CAM assay is an alternative to the traditional Draize rabbit eye/skin irritation test and provides a measure of a substance's irritation potential.
Objective: To assess the potential of a substance to cause irritation by observing its effects on the chorioallantoic membrane of a hen's egg.
Materials:
-
Fertilized hen's eggs (incubated for 9-10 days)
-
Test substance
-
Positive control (e.g., sodium lauryl sulfate (B86663) solution)
-
Negative control (e.g., saline solution)
-
Egg incubator
-
Stereomicroscope
Procedure:
-
Egg Preparation: Carefully open the incubated eggs to expose the chorioallantoic membrane (CAM).
-
Application of Test Substance: Apply a defined amount of the test substance directly onto the CAM.
-
Observation: Observe the CAM under a stereomicroscope for a set period (e.g., 5 minutes) for signs of irritation, including hemorrhage, lysis (vessel damage), and coagulation.
-
Scoring: Record the time of onset for each of the three endpoints. An irritation score can be calculated based on these times.
-
Data Analysis: Compare the irritation scores of the test substance to those of the positive and negative controls to classify its irritation potential.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in biocompatibility assessment.
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Caption: A logical pathway for assessing the biocompatibility of a new formulation.
Conclusion
Based on the currently available data, Poloxamer 188 exhibits the most favorable biocompatibility profile, demonstrating low cytotoxicity, minimal hemolytic activity, and a non-irritating nature. Polysorbate 80, while widely used, presents a more complex profile with documented instances of cytotoxicity, hemolytic potential, and hypersensitivity reactions that warrant careful consideration in formulation development.
For this compound, a comprehensive biocompatibility assessment is hindered by the lack of publicly available quantitative data. The qualitative information from the Safety Data Sheet suggests a potential for irritation, which necessitates further investigation through standardized biocompatibility testing before it can be confidently incorporated into pharmaceutical formulations intended for parenteral or mucosal contact. Researchers and drug development professionals are strongly encouraged to conduct rigorous, substance-specific biocompatibility studies following established international guidelines to ensure the safety and efficacy of novel formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of hemolysis by surfactants: effect of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemolysis and antihemolysis induced by amino acid-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
A Comparative Analysis of the Micellar Properties of Dimethyl Lauramine Oleate and Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, the selection of an appropriate surfactant is a critical determinant of a product's stability, efficacy, and overall performance. Dimethyl lauramine oleate (B1233923), a cationic surfactant, finds application in various cosmetic and pharmaceutical formulations due to its conditioning and emulsifying properties. This guide provides a comparative analysis of the micellar properties of Dimethyl lauramine oleate alongside other commonly used surfactants. Due to a lack of publicly available experimental data on the specific micellar properties of this compound, this comparison utilizes data from structurally related surfactants to provide valuable insights for formulation scientists.
Quantitative Comparison of Surfactant Micellar Properties
The ability of a surfactant to form micelles is a key indicator of its behavior in solution and its effectiveness as a solubilizing agent, emulsifier, or detergent. The critical micelle concentration (CMC) and the surface tension at the CMC are fundamental parameters used to characterize this behavior. The following table summarizes these properties for surfactants structurally related to this compound, providing a basis for comparative evaluation.
| Surfactant | Type | Chemical Structure | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| Proxy for this compound: | ||||
| Lauryldimethylamine Oxide (LDAO) | Zwitterionic/Non-ionic at neutral/alkaline pH, Cationic at acidic pH | C₁₂H₂₅N(CH₃)₂O | 1-2 mM[1] | ~30-35 |
| Sodium Oleate | Anionic | C₁₇H₃₃COONa | ~1.5 mM | ~25-30 |
| Commonly Used Surfactants: | ||||
| Sodium Dodecyl Sulfate (SDS) | Anionic | C₁₂H₂₅SO₄Na | 8.2 mM | ~38-40 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C₁₆H₃₃N(CH₃)₃Br | ~0.92 mM | ~36 |
| Polysorbate 80 (Tween 80) | Non-ionic | Polyethoxylated sorbitan (B8754009) monooleate | ~0.012 mM | ~40 |
Note: The data for Lauryldimethylamine Oxide (LDAO) is used as a proxy for the lauramine portion of this compound, while data for Sodium Oleate represents the oleate portion. The actual micellar properties of this compound will be influenced by the combination of these two components.
Experimental Protocols for Determining Micellar Properties
The quantitative data presented in the comparison table is typically determined through various experimental techniques. Understanding these methodologies is crucial for interpreting the data and for designing new experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This transition is accompanied by abrupt changes in the physicochemical properties of the solution.
1. Surface Tensiometry:
-
Principle: The surface tension of a liquid is measured as a function of surfactant concentration. Below the CMC, the addition of surfactant causes a significant decrease in surface tension. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
-
Apparatus: A tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) is used.
-
Procedure: A series of solutions with increasing surfactant concentrations are prepared. The surface tension of each solution is measured at a constant temperature. The data is then plotted to determine the CMC.
2. Conductivity Measurement:
-
Principle: This method is suitable for ionic surfactants. The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions. The CMC is determined from the break in the conductivity versus concentration plot.
-
Apparatus: A conductometer.
-
Procedure: The conductivity of a series of surfactant solutions of varying concentrations is measured at a constant temperature. The CMC is determined by plotting conductivity against concentration.
Logical Workflow for Surfactant Comparison
The process of comparing the micellar properties of different surfactants follows a structured workflow, from initial selection to data-driven decision making.
Caption: Workflow for comparing surfactant micellar properties.
Signaling Pathways in Surfactant-Based Drug Delivery
Surfactants play a pivotal role in modern drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs. Micelles can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments and facilitating their transport across biological membranes.
Caption: Role of surfactants in drug delivery pathways.
References
Evaluation of Antistatic Properties: A Comparative Guide for Researchers
Dimethyl lauramine oleate (B1233923) is identified as an antistatic agent, primarily utilized in the cosmetics industry for hair conditioning and skincare products.[1] Its chemical nature as a salt of a fatty amine suggests it functions by attracting moisture to form a conductive layer on a surface, thereby dissipating static charge. Fatty amines and their derivatives are a known class of antistatic agents used in various industries, including plastics and textiles.[2]
Comparative Landscape of Antistatic Agents
To provide a context for evaluation, it is useful to understand the performance of different classes of antistatic agents. The selection of an appropriate agent depends on the polymer type, the desired longevity of the antistatic effect, and the environmental conditions of use.
| Antistatic Agent Class | Typical Surface Resistivity (Ω/sq) | Key Advantages | Common Applications |
| Fatty Amine Derivatives | 109 - 1012 | Cost-effective, good performance at moderate humidity. | Polyolefins, PVC, Cosmetics |
| Quaternary Ammonium Compounds | 108 - 1011 | Highly effective, can be tailored for specific polymers.[3] | Polyesters, Polystyrene, Clear Coatings |
| Glycerol Monostearate (GMS) | 1010 - 1013 | Food contact approval, effective in polyolefins. | Food packaging, Medical devices |
| Ethoxylated Amines | 109 - 1012 | Good compatibility with many polymers.[3] | Polyethylene, Polypropylene films |
| Conductive Fillers (e.g., Carbon Black) | 102 - 106 | Permanent antistatic effect, independent of humidity.[4] | Electronics packaging, Automotive parts |
Experimental Protocols for Antistatic Evaluation
Objective comparison of antistatic agents requires standardized testing methodologies. The following are key experimental protocols used to quantify the performance of these additives.
Surface Resistivity Measurement
This test determines the resistance to the flow of electrical current across the surface of a material. A lower surface resistivity indicates better antistatic performance.
Methodology:
-
Sample Preparation: Prepare samples of the base material (e.g., polymer plaques, films, or coated substrates) with and without the antistatic agent. The concentration of the antistatic agent should be varied to determine its effective range. For internal antistatic agents, they are typically compounded with the polymer resin before molding. For topical agents, they are applied to the surface of the material.
-
Conditioning: Condition the samples at a controlled temperature and relative humidity (e.g., 23°C and 50% RH) for a specified period (e.g., 24 hours) to allow the antistatic agent to migrate to the surface and equilibrate with the atmospheric moisture.[4]
-
Measurement: Use a surface resistivity meter with a concentric ring electrode probe. Place the probe on the surface of the sample and apply a known voltage. The instrument measures the resulting current and calculates the surface resistivity in ohms per square (Ω/sq).
-
Data Recording: Record the surface resistivity values for each sample. It is recommended to take measurements at multiple points on each sample to ensure uniformity.
Static Decay Time Measurement
This test measures the time it takes for a static charge applied to a material's surface to dissipate to a certain percentage of its initial value. A shorter decay time signifies a more effective antistatic agent.
Methodology:
-
Sample Preparation and Conditioning: Prepare and condition the samples as described for the surface resistivity measurement.
-
Charging: Place the sample in a static decay meter. The instrument will apply a high voltage (e.g., 5000 V) to the surface of the sample, inducing a static charge.
-
Decay Measurement: The instrument then grounds the sample and measures the time it takes for the surface voltage to decay to a specified level (e.g., 10% or 1% of the initial voltage).
-
Data Recording: Record the static decay time in seconds for each sample.
Experimental Workflow and Data Analysis
A systematic approach is crucial for obtaining reliable and comparable data. The following diagram illustrates a typical workflow for evaluating antistatic agents.
Caption: Workflow for the evaluation of antistatic agents.
Logical Relationship of Antistatic Mechanism
The effectiveness of migratory antistatic agents like fatty amine derivatives is dependent on their ability to move to the surface and interact with atmospheric moisture.
Caption: Mechanism of migratory antistatic agents.
Conclusion
While direct comparative data for this compound is elusive, researchers can effectively evaluate its antistatic properties by following standardized experimental protocols for surface resistivity and static decay time. By comparing the results with established antistatic agents, a clear understanding of its performance and potential applications can be achieved. The choice of an antistatic agent will ultimately depend on the specific requirements of the application, including the substrate material, desired level of performance, and environmental conditions.
References
A Comparative Guide to Analytical Methods for Dimethyl Lauramine Oleate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dimethyl lauramine oleate (B1233923), a cationic surfactant used in various cosmetic and pharmaceutical formulations, is crucial for quality control, formulation development, and stability testing. This guide provides an objective comparison of suitable analytical methods for its quantification, complete with supporting data from analogous compounds, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for Dimethyl lauramine oleate quantification depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the desired throughput. The primary techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography with Flame Ionization Detection (GC-FID), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Non-aqueous Titration.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of these methods. The data presented is based on studies of structurally similar long-chain amines and fatty acids, providing a reasonable estimation for the analysis of this compound.
| Validation Parameter | HPLC-ELSD | GC-FID (for lauramine component) | LC-MS/MS | Non-aqueous Titration |
| Linearity (R²) | > 0.99[1][2] | ≥ 0.999[3][4] | ≥ 0.99[5][6][7] | ≥ 0.999 |
| Limit of Detection (LOD) | 1 - 10 µg/mL[1] | ~1.5 µg/mL[4] | 0.004 - 0.1 µg/L[5][6] | Dependent on indicator and concentration |
| Limit of Quantification (LOQ) | 4 - 30 µg/mL[1][2] | ~5 µg/mL[4] | 0.013 - 0.05 µg/L[5][6] | Dependent on indicator and concentration |
| Accuracy (% Recovery) | 95.5% - 100.8%[1] | 85% - 118%[4] | 77.7% - 115.6%[7] | High accuracy reported |
| Precision (%RSD) | < 3.1%[1] | < 9.9%[4] | < 11.42%[7] | < 1% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the most common techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the analysis of non-volatile compounds like this compound that lack a strong UV chromophore.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 70% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of this compound standards.
Gas Chromatography with Flame Ionization Detection (GC-FID) for the Lauramine Moiety
This method is suitable for quantifying the dimethyl lauramine portion of the molecule after hydrolysis or for analyzing the free amine if present as an impurity. Derivatization is often necessary to improve peak shape and thermal stability.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Sample Preparation and Derivatization:
-
Hydrolyze the this compound sample using a suitable method (e.g., acid or base hydrolysis) to liberate the dimethyl lauramine.
-
Extract the amine into an organic solvent.
-
Derivatize the amine using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Inject a known volume of the derivatized sample into the GC.
-
-
Quantification: Prepare calibration standards of dimethyl lauramine, derivatize them in the same manner as the samples, and construct a calibration curve of peak area versus concentration.
Non-aqueous Potentiometric Titration
This classical chemical method provides a cost-effective and accurate way to determine the total amine content.
-
Instrumentation: Automatic potentiometric titrator with a suitable electrode (e.g., a combination pH electrode suitable for non-aqueous solvents).
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Standardization: Standardize the perchloric acid titrant against a primary standard such as potassium hydrogen phthalate (B1215562) (KHP).
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in glacial acetic acid.
-
Immerse the electrode in the sample solution.
-
Titrate the solution with the standardized 0.1 M perchloric acid.
-
The endpoint is determined from the inflection point of the titration curve.
-
-
Calculation: The amine content is calculated based on the volume of titrant consumed, its concentration, and the sample weight.
Visualization of Workflows
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Selecting an Appropriate Analytical Method
This diagram provides a logical framework for selecting the most suitable analytical method based on key experimental considerations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijalsr.org [ijalsr.org]
- 7. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dimethyl Lauramine Oleate: A Comparative Guide for Personal Care Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethyl lauramine oleate (B1233923), a versatile ingredient in personal care, benchmarking its functional properties against common alternatives. Due to a lack of publicly available direct quantitative performance studies on Dimethyl lauramine oleate, this document focuses on a qualitative and functional comparison based on established industry knowledge and ingredient profiles. Detailed experimental protocols for evaluating key performance metrics are provided to support formulation research and development.
Introduction to this compound
This compound is the salt of Dimethyl Lauramine and Oleic Acid.[1] It functions primarily as an antistatic agent, hair and skin conditioner, and viscosity controller in cosmetic formulations.[2][3] It is utilized in a variety of products, including shampoos, conditioners, detanglers, and shaving creams, where it is valued for its ability to leave hair soft, manageable, and easy to detangle while reducing static and fly-aways.[4][5]
Performance Benchmark: Comparison with Alternatives
The performance of a conditioning agent is critical to the efficacy of hair and skin care products. While this compound offers a range of benefits, it is often compared to other cationic (positively charged) ingredients that provide similar effects. The primary alternatives include quaternary ammonium (B1175870) compounds like Behentrimonium Chloride and Cetrimonium Chloride, and fatty amidoamines such as Stearamidopropyl Dimethylamine (B145610).
Table 1: Functional Profile Comparison
| Feature | This compound | Behentrimonium Chloride (BTAC) | Cetrimonium Chloride (CTAC) | Stearamidopropyl Dimethylamine (SAPDMA) |
| Primary Functions | Antistatic, Hair Conditioning, Skin Conditioning, Viscosity Control.[2][3] | Antistatic, Hair Conditioning, Emulsifying, Detangling.[6][7] | Antistatic, Hair Conditioning, Emulsifying, Surfactant, Antimicrobial.[8] | Antistatic, Hair Conditioning, Emulsifying, Surfactant (at low pH).[9][10][11] |
| Chemical Class | Amine Salt | Quaternary Ammonium Compound | Quaternary Ammonium Compound | Fatty Amidoamine (Cationic at low pH) |
| Origin | Synthetic | Derived from canola (rapeseed) oil.[6][7] | Synthetic | Derived from vegetable oils.[10] |
| Solubility | Data not readily available | Water-insoluble, behaves like a wax.[7][8] | Water-soluble.[8] | Water-soluble.[11] |
| Typical Use Level | Not specified in findings | 0.1% - 5.0%.[7][12] | Up to 0.25% (leave-on), higher in rinse-off products.[8] | 0.01% - 5.0%. |
Table 2: Performance Attributes Comparison
| Attribute | This compound | Behentrimonium Chloride (BTAC) | Cetrimonium Chloride (CTAC) | Stearamidopropyl Dimethylamine (SAPDMA) |
| Conditioning Efficacy | Mild to Moderate. Effective for detangling and softness.[4] | High. Excellent conditioning and lubricity due to long (C22) carbon chain.[7][8][13] | Moderate. Good conditioning with a shorter (C16) carbon chain.[8][13] | Moderate to High. Praised for wet detangling; can feel lightweight on dry hair.[14] |
| Buildup Potential | Data not readily available | Higher potential due to water insolubility, especially on fine hair.[15] | Low potential due to water solubility, rinses easily.[15] | Low potential, often marketed as a "no-buildup" alternative to silicones.[9] |
| Biodegradability | Data not readily available | Lower biodegradability is a concern for conventional quats.[16] | Lower biodegradability is a concern for conventional quats.[16] | Readily biodegradable.[9][11] |
| Formulation Notes | Functions as a viscosity controller.[2] | Effective emulsifier. A waxy solid that adds viscosity.[6] | A liquid raw material, also functions as a surfactant.[8] | Requires an acidic pH to become cationic and function as an emulsifier/conditioner.[14] |
Experimental Protocols
To substantiate performance claims for conditioning agents, standardized, reproducible methods are essential. The following protocols outline common industry practices for evaluating the key performance indicators of ingredients like this compound and its alternatives.
Instrumental Combing Force Analysis
This method quantifies the conditioning effect by measuring the force required to comb through hair tresses. A reduction in force correlates with better lubrication, detangling, and smoothness.[17]
-
Objective: To measure the reduction in wet and dry combing forces on hair tresses after treatment with a conditioning formulation.
-
Apparatus: A tensile testing instrument (e.g., Instron, Dia-Stron) equipped with a load cell and a comb fixture.
-
Methodology:
-
Tress Preparation: Standardized hair tresses (e.g., virgin, bleached) are washed with a clarifying shampoo to remove residues.
-
Baseline Measurement: The initial combing force for each tress (both wet and dry) is measured and recorded.
-
Treatment: A specified amount of the test conditioner is applied to the tress and distributed evenly. It is left on for a defined period (e.g., 1 minute) and then rinsed thoroughly under controlled water temperature and flow rate.
-
Post-Treatment Measurement: The tresses are combed again on the instrument, and the wet combing force is recorded. The tresses are then allowed to dry under controlled conditions (e.g., 25°C, 50% RH) before the dry combing force is measured.
-
Data Analysis: The percentage reduction in combing force is calculated by comparing the baseline and post-treatment measurements. This provides a quantitative measure of conditioning performance.[17]
-
Sensory Panel Evaluation (Half-Head Test)
This protocol uses trained human evaluators to assess performance attributes that are difficult to measure instrumentally, providing data relevant to consumer perception.[18][19]
-
Objective: To compare the sensory performance of two conditioning formulations on human subjects in a controlled salon environment.
-
Panelists: A panel of 10-20 trained evaluators with expertise in assessing hair characteristics.[20]
-
Methodology:
-
Subject Selection: Test subjects are selected based on specific hair types (e.g., dry, damaged, color-treated).
-
Application: The subject's hair is parted in the middle. The control formulation is applied to one half of the head, and the test formulation is applied to the other (blinding is maintained). Application, massage, and rinse times are standardized.
-
Evaluation: Trained panelists evaluate both halves of the head at different stages (e.g., wet, during blow-drying, dry) for a range of attributes.
-
Attributes Assessed:
-
Wet Stage: Detangling, Slip/Feel.
-
Dry Stage: Ease of combing, Softness, Smoothness, Frizz control, Shine, Volume.
-
-
Scoring: Each attribute is rated on a standardized numerical scale (e.g., a 1-9 scale).[20]
-
Data Analysis: Statistical analysis is performed on the scores to determine if there are significant differences in performance between the two formulations.
-
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow and the logical relationships between the conditioning agents discussed.
Caption: Experimental workflow for conditioner performance evaluation.
Caption: Logical comparison of conditioning agent attributes.
References
- 1. ewg.org [ewg.org]
- 2. This compound (with Product List) [incidecoder.com]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. ulprospector.com [ulprospector.com]
- 6. curlvana.in [curlvana.in]
- 7. specialchem.com [specialchem.com]
- 8. themestizamuse.com [themestizamuse.com]
- 9. STEARAMIDOPROPYL DIMETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 10. specialchem.com [specialchem.com]
- 11. Stearamidopropyl dimethylamine - Wikipedia [en.wikipedia.org]
- 12. ases.in [ases.in]
- 13. happi.com [happi.com]
- 14. simply-ingredients.com [simply-ingredients.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Eco-friendly Conditioning: COSSMA [cossma.com]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 18. testinglab.com [testinglab.com]
- 19. Sensory Evaluations – bpc specialties [bpc-specialties.de]
- 20. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
Safety Operating Guide
Navigating the Disposal of Dimethyl Lauramine Oleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of dimethyl lauramine oleate (B1233923), a compound commonly used as an antistatic agent, and in hair and skin conditioning formulations. While not classified as a hazardous material under federal OSHA guidelines, adherence to local regulations is paramount.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle dimethyl lauramine oleate with appropriate care. While it is not classified as a hazardous substance, it may cause mild irritation.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area to minimize the inhalation of any vapors.[1]
-
Spill Management: In the event of a spill, prevent the substance from entering drains, watercourses, or soil.[1] Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and collect it into a suitable container for disposal.[1] After absorption, flush the spill area with plenty of water.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.
-
Review Local Regulations: The primary and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review your local and state waste disposal regulations. These regulations will provide specific guidance on how to manage chemical waste.[1][2]
-
Waste Characterization: Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA).[1] However, state or local regulations may have different classifications.
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed, and non-leaking container.
-
Do not mix with other waste chemicals unless explicitly permitted by your EHS department.
-
-
Disposal Path:
-
Do Not Pour Down the Drain: Avoid disposing of this compound in the sanitary sewer system.[1]
-
Landfill Disposal: As a non-hazardous waste, it may be permissible to dispose of the absorbed, containerized waste in a standard landfill. However, this must be confirmed with local authorities.[1]
-
Hazardous Waste Facility: If required by local regulations or if the this compound is mixed with hazardous solvents, it must be disposed of through a licensed hazardous waste management facility.
-
Quantitative Data Summary
| Hazard Classification | Rating | Source |
| Physical Hazards | Not Classified | Necon LO SDS[1] |
| Health Hazards | Not Classified | Necon LO SDS[1] |
| Environmental Hazards | Not Classified | Necon LO SDS[1] |
| OSHA Regulatory Status | Not Hazardous | Necon LO SDS[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal method for this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Dimethyl Lauramine Oleate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Dimethyl Lauramine Oleate, focusing on personal protective equipment (PPE) and operational protocols. While some safety data sheets (SDS) indicate that this product is not classified as hazardous under the OSHA Hazard Communication Standard, others suggest it can cause skin and eye irritation.[1][2] Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards. | Should comply with EN166 standards or be NIOSH-approved.[3][4] Goggles are recommended when there is a potential for splashing.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Select gloves based on the specific chemical compatibility.[4] Wear appropriate clothing to prevent skin contact.[1] |
| Respiratory Protection | Generally not required under normal handling with adequate ventilation. | A vapor respirator may be necessary if high concentrations of mist or vapor are generated or if ventilation is inadequate.[1][2] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect from spills. |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.
1. Pre-Handling Preparations:
-
Ensure the work area is well-ventilated.[1]
-
Locate and verify the functionality of safety equipment, including eyewash stations and safety showers.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Assemble all necessary PPE as outlined in the table above.
2. Handling the Chemical:
-
Wear the appropriate PPE before handling the substance.
-
Avoid contact with skin and eyes.[2]
-
Do not breathe in gas, fumes, vapor, or spray.[2]
-
Keep the container tightly closed when not in use.[2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the exposed person to fresh air. Seek medical attention if discomfort continues.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[1][2]
-
Small Spill: Absorb with an inert, dry material (e.g., vermiculite, sand) and place in an appropriate waste container.[2]
-
Large Spill: Evacuate the area. Contain the spill and prevent it from entering drains. Absorb with inert material and dispose of it as hazardous waste.[2]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep in the original, tightly closed container.[1]
-
Store away from incompatible materials such as oxidizing agents.[2]
The following diagram illustrates the standard operational workflow for handling this compound:
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, should be considered chemical waste.
-
Do not mix with other waste streams unless explicitly permitted.
2. Containerization and Labeling:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The label should clearly identify the contents as "this compound Waste" and include any relevant hazard information.
3. Disposal Procedure:
-
Dispose of the waste through a licensed hazardous waste disposal contractor.[5]
-
Follow all local, state, and federal regulations for chemical waste disposal.
The decision-making process for the disposal of this compound waste is outlined in the diagram below:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
